3-Fluoro-5-(pentafluorosulfur)bromobenzene
Description
Properties
IUPAC Name |
(3-bromo-5-fluorophenyl)-pentafluoro-λ6-sulfane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF6S/c7-4-1-5(8)3-6(2-4)14(9,10,11,12)13/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTAHHGWOEZHLCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(F)(F)(F)(F)F)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Fluoro-5-(pentafluorosulfanyl)bromobenzene: A Premium Fluorinated Building Block
This is an in-depth technical guide on 3-Fluoro-5-(pentafluorosulfanyl)bromobenzene , a high-value fluorinated building block for advanced medicinal chemistry.
Executive Summary
3-Fluoro-5-(pentafluorosulfanyl)bromobenzene (Systematic Name: 1-Bromo-3-fluoro-5-(pentafluorosulfanyl)benzene) represents a cutting-edge scaffold in the design of lipophilic, metabolically stable drug candidates. It combines the steric bulk and high lipophilicity of the pentafluorosulfanyl (
This guide details the chemical identity, synthesis from commercial precursors, physical properties, and strategic applications of this compound in palladium-catalyzed cross-coupling reactions for the generation of biaryl motifs.
Chemical Identity & Structural Analysis[1][2][3][4]
This compound is a trisubstituted benzene derivative featuring a unique 1,3,5-substitution pattern (meta-substitution), which is highly desirable for creating "privileged" molecular geometries in kinase inhibitors and GPCR ligands.
| Property | Data |
| Systematic Name | 1-Bromo-3-fluoro-5-(pentafluorosulfanyl)benzene |
| Common Name | 3-Fluoro-5-(pentafluorosulfur)bromobenzene |
| Molecular Formula | |
| Molecular Weight | 301.05 g/mol |
| Precursor CAS | 1240256-99-8 (3-Fluoro-5-(pentafluorosulfanyl)aniline) |
| Related CAS | 672-30-0 (3-Bromophenylsulfur pentafluoride) |
| SMILES | Fc1cc(SF5)cc(Br)c1 |
| Key Substituent | Pentafluorosulfanyl ( |
Structural Features & Electronic Effects[5]
-
Bromine (
): A versatile handle for metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). -
Fluorine (
): Provides metabolic blocking at the metabolically labile phenyl ring position and modulates of adjacent functional groups. -
Pentafluorosulfanyl (
):-
Geometry: Octahedral geometry creates a distinct 3D volume, unlike the tetrahedral
or planar aromatic rings. -
Lipophilicity: Significantly more lipophilic (
) than ( ), enhancing membrane permeability. -
Electronegativity: Strong electron-withdrawing group (
), deactivating the ring toward electrophilic attack but activating it for nucleophilic aromatic substitution ( ) at the ortho/para positions.
-
Synthesis & Manufacturing
While the bromide itself is a specialized intermediate, it is synthesized reliably from the commercially available 3-Fluoro-5-(pentafluorosulfanyl)aniline (CAS 1240256-99-8) via a Sandmeyer reaction.
Synthetic Pathway (Graphviz Diagram)
The following diagram illustrates the conversion of the nitro precursor to the target bromide.
Caption: Synthesis of 3-Fluoro-5-(pentafluorosulfanyl)bromobenzene from nitro precursor via aniline intermediate.[1][2][3][4]
Detailed Protocol: Sandmeyer Bromination
Objective: Convert 3-Fluoro-5-(pentafluorosulfanyl)aniline to the corresponding aryl bromide.
-
Diazotization:
-
Dissolve 3-Fluoro-5-(pentafluorosulfanyl)aniline (1.0 eq) in 48% hydrobromic acid (
, 10 eq). -
Cool the mixture to
in an ice bath. -
Add an aqueous solution of sodium nitrite (
, 1.2 eq) dropwise, maintaining the temperature below . -
Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
-
Bromination (Sandmeyer):
-
In a separate vessel, prepare a solution of copper(I) bromide (
, 1.5 eq) in 48% . -
Transfer the cold diazonium solution slowly into the stirring
solution (caution: nitrogen gas evolution). -
Warm the mixture to
for 1 hour to drive the reaction to completion.
-
-
Workup:
-
Cool to room temperature and extract with diethyl ether or ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate (
) and brine. -
Dry over magnesium sulfate (
) and concentrate in vacuo. -
Purification: Flash column chromatography (Hexanes/EtOAc) yields the target bromide as a colorless to pale yellow liquid.
-
Physical Properties (Predicted & Analog-Based)
Due to the specialized nature of this isomer, physical properties are extrapolated from the closely related 3-Bromophenylsulfur pentafluoride (CAS 672-30-0) and general trends in organofluorine chemistry.
| Property | Value (Estimated/Analog) | Note |
| Appearance | Colorless to pale yellow liquid | Typical for halogenated SF5-benzenes. |
| Boiling Point | Slightly higher than 3-SF5-PhBr ( | |
| Density | High density due to heavy Br and SF5 group. | |
| LogP (Lipophilicity) | Highly lipophilic (SF5 contributes +1.51, Br +0.86, F +0.14). | |
| Solubility | Soluble in organic solvents | DCM, THF, EtOAc, Hexanes. Insoluble in water. |
| Stability | High | Stable to hydrolysis; SF5 group is chemically inert under standard conditions. |
Reactivity Profile & Applications
Palladium-Catalyzed Cross-Coupling
The primary utility of this building block is as an electrophile in metal-catalyzed cross-coupling reactions. The Bromine atom is the active site, while the Fluorine and
-
Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to form biaryls.
-
Catalyst:
or . -
Base:
or . -
Solvent: Dioxane/Water or Toluene/Water.
-
-
Buchwald-Hartwig Amination: Reacts with amines to form aniline derivatives.
-
Catalyst:
with XPhos or BINAP. -
Base:
.
-
Application in Drug Discovery
The 3-Fluoro-5-(pentafluorosulfanyl)phenyl motif is a bioisostere for the 3,5-bis(trifluoromethyl)phenyl group, a "privileged structure" found in numerous NK1 receptor antagonists and kinase inhibitors (e.g., Aprepitant analogs).
Advantages of the SF5 Analog:
-
Enhanced Lipophilicity: Improves blood-brain barrier (BBB) penetration.
-
Metabolic Stability: The
and bonds block metabolic oxidation at the 3 and 5 positions. -
Unique Sterics: The bulky
group fills hydrophobic pockets more effectively than planar substituents.
Caption: Key reaction pathways for functionalizing the bromobenzene core.
Handling & Safety
-
Hazards: Like most halogenated aromatics, this compound is likely an Irritant (Skin/Eye/Respiratory) .
-
Specific SF5 Hazard: While the
bond is stable, thermal decomposition at extreme temperatures ( ) or combustion may release Hydrogen Fluoride (HF) and Sulfur Oxides ( ) . -
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen).
-
Spill Cleanup: Absorb with inert material (vermiculite/sand). Do not use water if the container is breached, although the compound itself is not water-reactive.
References
-
Beilstein J. Org.[4] Chem. (2016).[5][3][6] Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.
-
Sigma-Aldrich. 3-Fluoro-5-(pentafluorosulfanyl)aniline Product Page (Precursor).
-
Chem-Impex. 3-Bromophenylsulfur pentafluoride Product Page (Analog).
-
Wikipedia. Pentafluorosulfanylbenzene (General Chemistry of SF5).
-
Beilstein J. Org. Chem. (2012).[4] Discovery of practical production processes for arylsulfur pentafluorides.
Sources
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- 2. Bromopentafluorobenzene | C6BrF5 | CID 9578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. 1-Bromo-3,4,5-trifluorobenzene | C6H2BrF3 | CID 611409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]
Electronic Properties of 3-Fluoro-5-(pentafluorosulfur)bromobenzene
Executive Summary
The emergence of the pentafluorosulfanyl (
This guide analyzes the electronic architecture of this molecule, quantifying its utility as a bioisostere for 3,5-bis(trifluoromethyl)phenyl groups. We provide evidence-based protocols for its synthesis and cross-coupling, addressing the specific challenges posed by its highly electron-deficient aromatic core.[1]
Electronic Structure & Physicochemical Profile
The utility of 3-Fluoro-5-(pentafluorosulfur)bromobenzene lies in its unique electronic signature.[1] The benzene ring is severely deactivated by the cooperative electron-withdrawing effects (EWG) of the
Hammett Substituent Analysis
The electronic environment at the bromine position is dictated by the meta-relationship of both the
| Substituent | Position (rel. to Br) | Hansch | Effect on Ring | ||
| meta-3 | 0.61 | 0.68 | +1.51 | Strong Deactivation | |
| meta-5 | 0.34 | 0.06 | +0.14 | Moderate Deactivation | |
| meta | 0.43 | 0.54 | +0.88 | Reference |
Key Insight: The cumulative electron withdrawal (
-
Enhanced Oxidative Addition: The C-Br bond is weakened, facilitating rapid oxidative addition to Pd(0) species, often outcompeting less activated aryl bromides.
-
Vulnerability: The C-F bond, typically inert, becomes susceptible to nucleophilic aromatic substitution (
) by strong nucleophiles (e.g., alkoxides, thiols) due to the activation provided by the para- relationship (if considering the F position).
Lipophilicity and Metabolic Blocking
The
-
Metabolic Stability: The C-
bond is chemically inert (bond energy ~ 380-420 kJ/mol) and resistant to P450 oxidative metabolism.[1] The 3,5-substitution pattern effectively blocks the two most metabolically vulnerable sites on the phenyl ring, forcing metabolism to the sterically hindered 2,4,6-positions.
Synthetic Accessibility & Protocols
Direct bromination of (pentafluorosulfanyl)benzene typically yields the para-isomer.[1] Accessing the meta-substituted 3-Fluoro-5-(pentafluorosulfur)bromobenzene requires a directed functional group interconversion strategy, typically starting from nitro-precursors.[1]
Synthesis Workflow
The most robust route involves the reduction of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene followed by a Sandmeyer reaction.[1]
Figure 1: Synthetic pathway to the target scaffold.[1][2][3][4] The meta-orientation is established early via electrophilic fluorination of the meta-directing nitro precursor.[1]
Protocol: Sandmeyer Conversion (Aniline Bromide)
Note: This protocol assumes the isolation of the aniline intermediate.
-
Diazotization:
-
Dissolve 3-fluoro-5-(pentafluorosulfanyl)aniline (1.0 eq) in 40%
at . -
Add
(1.1 eq) dropwise as an aqueous solution, maintaining internal temperature . -
Stir for 30 min to ensure complete formation of the diazonium salt.
-
-
Bromination:
-
In a separate vessel, prepare a solution of CuBr (1.2 eq) in 48% HBr.
-
Transfer the cold diazonium solution slowly into the CuBr solution (caution: gas evolution
). -
Heat the mixture to
for 1 hour.
-
-
Workup:
Reactivity in Drug Design: Cross-Coupling
The electron-poor nature of 3-Fluoro-5-(pentafluorosulfur)bromobenzene makes it an excellent electrophile for Suzuki-Miyaura coupling.[1] However, standard conditions must be tuned to prevent dehalogenation or side reactions.
Optimized Suzuki-Miyaura Conditions
Due to the strong electron-withdrawing nature, the oxidative addition step is fast.[1] The rate-limiting step is often transmetalation.[1] We recommend using electron-rich phosphine ligands to stabilize the Pd(II) intermediate and facilitate the cycle.
Recommended System:
-
Catalyst:
(3-5 mol%) or / XPhos.[1] -
Base:
(3.0 eq) – mild bases preferred to avoid on the Fluorine. -
Solvent: 1,4-Dioxane / Water (4:1).[1]
-
Temperature:
.[1]
Reactivity Decision Tree
The following diagram illustrates the chemoselectivity considerations when using this building block.
Figure 2: Chemoselectivity profile.[1] While Suzuki coupling is the primary utility, researchers must avoid strong nucleophiles that could attack the fluorine position, which is activated by the overall electron deficiency of the ring.
Comparative Data: vs. vs. [1]
When selecting this building block for lead optimization, consider the following physicochemical trade-offs.
| Property | Pentafluorosulfanyl ( | Trifluoromethyl ( | tert-Butyl ( |
| Electronegativity ( | 3.65 | 3.36 | N/A |
| Hammett | 0.68 | 0.54 | -0.20 |
| Volume ( | ~113 | ~66 | ~101 |
| Geometry | Octahedral | Tetrahedral | Tetrahedral |
| Lipophilicity ( | 1.51 | 0.88 | 1.98 |
References
-
Savoie, P. R., & Welch, J. T. (2015). Preparation and utility of organic pentafluorosulfanyl-containing compounds. Chemical Reviews, 115(2), 1130-1190. Link
- Umemoto, T., et al. (2012). Discovery of the "Super-Trifluoromethyl" Group: Synthesis and Properties of Pentafluorosulfanyl Derivatives. Journal of Fluorine Chemistry, 135, 145-150.
-
Beier, P., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.[1][2][5] Beilstein Journal of Organic Chemistry, 12, 192–197.[3] Link
-
Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195. Link
- Altomonte, S., & Zanda, M. (2012). Synthetic chemistry of the pentafluorosulfanyl group. Journal of Fluorine Chemistry, 143, 133-153.
Sources
- 1. 3-Bromo-5-fluorobenzotrifluoride | C7H3BrF4 | CID 2736323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]
Steric hindrance of pentafluorosulfanyl group in aromatic systems
An In-Depth Technical Guide to the Steric Hindrance of the Pentafluorosulfanyl Group in Aromatic Systems
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Introduction: The Emergence of a "Super-Trifluoromethyl" Group
In the landscape of medicinal, agrochemical, and materials science, the strategic introduction of fluorinated functional groups is a cornerstone of modern molecular design.[1] Among these, the pentafluorosulfanyl (SF₅) group has garnered significant attention, often being dubbed a "super-trifluoromethyl group".[1][2][3] This moniker stems from its unique combination of extreme kinetic and hydrolytic stability, potent electron-withdrawing capability, and significant lipophilicity.[4][5] While its electronic properties are profound, it is the distinct steric profile of the SF₅ group that offers a unique tool for modulating molecular conformation, influencing intermolecular interactions, and ultimately, controlling biological activity and material properties.
This guide provides an in-depth analysis of the steric hindrance associated with the SF₅ group in aromatic systems. We will move beyond a simple description of its size to explore the nuanced causality behind its conformational influence, the experimental methods for its installation and characterization, and the practical implications of its steric demand in applied chemical sciences.
Section 1: Unpacking the Physicochemical & Steric Identity of the SF₅ Group
To appreciate the steric influence of the SF₅ group, one must first understand its fundamental physicochemical characteristics, particularly in comparison to other commonly used bulky or electron-withdrawing groups like trifluoromethyl (-CF₃) and tert-butyl (t-Bu).
The SF₅ group consists of a central sulfur atom in an approximately octahedral coordination environment, bonded to one axial and four equatorial fluorine atoms.[6] This geometry is the primary determinant of its unique steric character. While significantly larger than a -CF₃ group, its steric hindrance is considered less than that of a t-butyl group.[7][8][9]
Key Properties:
-
High Electronegativity: The five fluorine atoms create a powerful electron-withdrawing effect, making the SF₅ group one of the most electronegative functionalities used in organic chemistry.[10]
-
Chemical and Thermal Stability: The strength of the S-F bonds confers exceptional stability, making the group resistant to harsh chemical conditions and thermal degradation.[4][10][11]
-
Lipophilicity: Despite its high polarity, the SF₅ group significantly increases the lipophilicity of a molecule, a critical parameter for modulating membrane permeability and bioavailability in drug candidates.[1][10][12]
Data Presentation: A Comparative Analysis of Steric and Electronic Parameters
The following table summarizes key quantitative parameters that define the steric and electronic nature of the SF₅ group compared to its common counterparts.
| Parameter | Pentafluorosulfanyl (SF₅) | Trifluoromethyl (CF₃) | tert-Butyl (t-Bu) |
| **van der Waals Volume (ų) ** | ~55.4[8] | ~34.6[8] | ~76.9[8] |
| Geometry | Octahedral | Tetrahedral | Tetrahedral |
| Rotational Barrier (C-X bond) | Very Low | Low | High |
| Hammett Parameter (σₚ) | +0.68 | +0.54 | -0.20 |
| Lipophilicity (π) | +1.50 | +0.88 | +1.98 |
Causality Insight: The surprisingly low rotational barrier of the C-S bond in aryl-SF₅ systems is a direct consequence of its octahedral geometry. Unlike the interlocking C-H bonds that create a significant rotational barrier for a t-butyl group, the "umbrella-like" arrangement of the four equatorial fluorine atoms allows for relatively free rotation around the C-S axis.[8] This combination of significant volume with rotational freedom is a defining feature of the SF₅ group's steric profile.
Section 2: Conformational Consequences in Aromatic Systems
The steric bulk of the SF₅ group dramatically affects the conformation of small molecules by encumbering rotational freedom of adjacent groups.[12][13] This steric imposition is a powerful tool for locking molecules into specific, biologically active conformations or for directing the stereochemistry of reactions.[8][14]
X-ray crystallography has been instrumental in defining the precise geometry of SF₅-substituted arenes.[6][15] These studies consistently show a slightly distorted octahedral geometry around the sulfur atom.
Data Presentation: Typical Crystallographic Parameters for Aryl-SF₅ Compounds
| Parameter | Typical Value Range | Source |
| C-S Bond Length | 1.80 - 1.83 Å | [6] |
| S-F (axial) Bond Length | 1.57 - 1.60 Å | [6][16] |
| S-F (equatorial) Bond Length | 1.58 - 1.62 Å | [6][16] |
| C-S-F (axial) Bond Angle | ~180° | [6][16] |
| F (eq)-S-F (eq) Bond Angle | ~90° | [16] |
Trustworthiness Insight: The C-S bond is notably longer than a typical C-C single bond (~1.54 Å). This increased distance, combined with the group's unique geometry, means that while the SF₅ group has a large volume, its steric field is projected further from the aromatic ring, creating a different type of spatial hindrance compared to a more compact group like t-butyl. This can lead to selective interactions in a constrained environment like an enzyme's active site.
Section 3: Synthetic Methodologies for SF₅-Arene Construction
The historically limited accessibility of SF₅-containing compounds has been a major barrier to their widespread adoption.[4][5] However, significant progress has been made, particularly with methods involving the oxidative fluorination of aryl thiols or diaryl disulfides.
Key Experimental Protocol: The Umemoto Method for SF₅-Arene Synthesis
One of the most significant breakthroughs was the development of a two-step protocol by Umemoto and coworkers, which uses readily available diaryl disulfides or aryl thiols, chlorine gas (Cl₂), and a fluoride source.[17] This method proceeds through a stable arylsulfur chlorotetrafluoride (Ar-SF₄Cl) intermediate.
Step-by-Step Methodology:
-
Formation of Ar-SF₄Cl Intermediate:
-
Rationale: This step creates a stable, isolable precursor to the SF₅ group. The use of a diaryl disulfide and a fluoride salt like potassium fluoride (KF) in an appropriate solvent (e.g., acetonitrile) is common.
-
Procedure: A solution of the substituted diaryl disulfide in acetonitrile is cooled. Chlorine gas is bubbled through the solution in the presence of KF. The reaction is carefully monitored until the starting material is consumed. The Ar-SF₄Cl intermediate is then isolated through standard workup and purification procedures.
-
-
Fluoride-Chloride Exchange to Form Ar-SF₅:
-
Rationale: The final step involves replacing the chlorine atom on the sulfur with fluorine. This requires a potent fluoride source. Various reagents can be used, including hydrogen fluoride (HF) or its complexes (e.g., pyridinium poly(hydrogen fluoride)), or safer alternatives like potassium bifluoride (KHF₂) in trifluoroacetic acid, which generates HF in situ.[17]
-
Procedure: The isolated Ar-SF₄Cl intermediate is dissolved in a suitable solvent. The fluorinating agent (e.g., HF-pyridine) is added cautiously at a controlled temperature. The reaction is stirred until completion, then quenched and extracted. The final Ar-SF₅ product is purified, typically by column chromatography.
-
Section 4: Implications in Drug Discovery and Materials Science
The unique steric and electronic properties of the SF₅ group make it a valuable bioisostere for groups like -CF₃, t-butyl, nitro, and halogens.[2][10][18]
-
Medicinal Chemistry:
-
Enhanced Efficacy: The steric bulk can enforce a specific molecular conformation required for high-affinity binding to a biological target.[10] In some cases, replacing a -CF₃ with an SF₅ group has led to improved inhibitory activity.[18][19]
-
Improved Metabolic Stability: The chemical robustness of the SF₅ group protects against metabolic degradation at that position, potentially extending a drug's half-life in the body.[10]
-
Modulating Pharmacokinetics: The high lipophilicity imparted by the SF₅ group can enhance membrane permeability and alter a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[10]
-
-
Materials Science:
-
Liquid Crystals: The strong dipole moment and steric bulk of the SF₅ group have been exploited in the design of liquid crystals.[4]
-
Optoelectronic Materials: The powerful electron-withdrawing nature of the SF₅ group can be used to tune the HOMO-LUMO gap in chromophores, influencing their absorption and emission properties for applications in optoelectronics.[5][15]
-
Section 5: Characterization of SF₅-Aromatic Systems
A multi-technique approach is essential for the unambiguous characterization of molecules containing the SF₅ group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is particularly diagnostic. The SF₅ group gives rise to a characteristic A₄B pattern: a quintet for the single axial fluorine and a doublet for the four equatorial fluorines.
-
X-ray Crystallography: As detailed in Section 2, single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure and understanding the steric interactions in the solid state.[20]
-
Computational Chemistry: Quantum chemical methods, such as Density Functional Theory (DFT), are invaluable for predicting molecular geometries, electronic properties, and rotational energy barriers.[10] These calculations complement experimental data and provide deep mechanistic insights that can be challenging to obtain otherwise.
Generalized Protocol: Single-Crystal X-ray Structure Determination
-
Crystal Growth & Selection: High-quality single crystals are grown, often by slow evaporation from a suitable solvent system. A crystal with well-defined faces and appropriate dimensions (typically 0.1-0.3 mm) is selected under a microscope.
-
Mounting and Data Collection: The crystal is mounted on a goniometer head, often using a cryoprotectant, and cooled with liquid nitrogen to minimize thermal vibrations. It is then placed in an X-ray diffractometer, and diffraction data are collected as the crystal is rotated.[20]
-
Structure Solution and Refinement: The collected diffraction pattern is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods to find the initial positions of the atoms. This initial model is then refined against the experimental data to optimize atomic positions, bond lengths, and angles, yielding the final, high-resolution crystal structure.
Conclusion
The pentafluorosulfanyl group is far more than a simple bulky substituent. Its unique octahedral geometry, which confers significant volume yet maintains rotational freedom, sets it apart from traditional steric blocking groups. This distinct profile, combined with its profound electronic effects and exceptional stability, provides a sophisticated tool for chemists. For researchers in drug discovery, it offers a means to enforce bioactive conformations and enhance metabolic stability. For materials scientists, it is a way to precisely tune intermolecular forces and electronic properties. As synthetic methods continue to improve, the strategic application of the SF₅ group's steric hindrance will undoubtedly play an expanding role in the creation of next-generation pharmaceuticals, agrochemicals, and functional materials.
References
-
The Pentafluorosulfanyl Group (SF5) - Rowan. Available at: [Link]
-
Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC - NIH. Available at: [Link]
-
New methodologies for the preparation of (pentafluorosulfanyl)benzenes | Petr Beier Group. Available at: [Link]
-
Developments in the synthesis of new SF5-containing compounds. Available at: [Link]
- US8653302B2 - Processes for preparing poly(pentafluorosulfanyl)aromatic compounds - Google Patents.
-
Pentafluorosulfanyl (SF5) technology - Melius Organics. Available at: [Link]
-
Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores with two-photon absorption - RSC Publishing. Available at: [Link]
-
Expanding the Repertoire of Low-Molecular-Weight Pentafluorosulfanyl-Substituted Scaffolds. - Centre for Medicines Discovery. Available at: [Link]
-
Single crystal X-ray structures of compounds 1–9 - ResearchGate. Available at: [Link]
-
Synthesis and Properties of Pentafluorosulfanyl Group (SF 5 )-Containing Meta-Diamide Insecticides - MDPI. Available at: [Link]
-
Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry - Figshare. Available at: [Link]
-
Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds - PubMed. Available at: [Link]
-
Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds - Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Investigation on the isotopic exchange radiofluorination of the pentafluorosulfanyl group - PMC. Available at: [Link]
-
Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC. Available at: [Link]
-
Pentafluorosulfanyl Group: An Emerging Tool in Optoelectronic Materials - ResearchGate. Available at: [Link]
-
Synthesis and characterisation of 3- and 4-(pentafluorosulfanyl)benzoic acid derivatives. X-ray structure of 3-SF5-C6H4-COOH | Request PDF - ResearchGate. Available at: [Link]
-
Reactions of Organic Pentafluorosulfanyl-Containing Compounds - ResearchGate. Available at: [Link]
-
Role of -SF5 Groups in Modulating the Stability and Energy Characteristics of Fluorinated Molecules - MDPI. Available at: [Link]
-
Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles | ACS Organic & Inorganic Au - ACS Publications. Available at: [Link]
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Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6 - ChemRxiv. Available at: [Link]
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Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives - Max Delbrück Center. Available at: [Link]
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Straightforward Pentafluorosulfanylation for Molecular Design - ChemRxiv. Available at: [Link]
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Perfluorination of Aromatic Compounds Reinforce Their van der Waals Interactions with Rare Gases: The Rotational Spectrum of Pentafluoropyridine-Ne - MDPI. Available at: [Link]
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New pentafluoro-λ 6-sulfanyl (SF 5) perfluoroalkyl benzene derivatives | Request PDF. Available at: [Link]
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An In-depth Technical Guide to the Safe Handling of 3-Fluoro-5-(pentafluorosulfur)bromobenzene
Compound Identity and Inferred Properties
3-Fluoro-5-(pentafluorosulfur)bromobenzene is an aromatic compound featuring a benzene ring substituted with a bromine atom, a fluorine atom, and a pentafluorosulfur (SF₅) group. The unique combination of a highly electronegative SF₅ group and two different halogen atoms suggests specific reactivity and potential hazards that must be addressed with care in a laboratory setting.
Table 1: Physicochemical Properties of 3-Fluoro-5-(pentafluorosulfur)bromobenzene and Key Analogs
| Property | 3-Fluoro-5-(pentafluorosulfur)bromobenzene (Predicted) | 1,3-Bis(pentafluorosulfanyl)-5-bromobenzene[1] | 3-Bromo-5-fluorobenzotrifluoride[2] | Bromopentafluorobenzene[3] |
| Molecular Formula | C₆H₃BrF₆S | C₆H₃BrF₁₀S₂ | C₇H₃BrF₄ | C₆BrF₅ |
| Molecular Weight | 293.05 g/mol | 419.12 g/mol | 243.00 g/mol | 246.96 g/mol |
| Physical State | Liquid or Solid | Solid | Liquid | Liquid |
| Boiling Point | Not Determined | Not Determined | 138 - 139 °C | Not Determined |
| Melting Point | Not Determined | Not Determined | Not Determined | Not Determined |
Hazard Identification and Classification by Analogy
The hazard profile of 3-Fluoro-5-(pentafluorosulfur)bromobenzene is inferred from compounds sharing its core structural motifs: a halogenated benzene ring and the pentafluorosulfanyl group. The most informative analog is 3,5-Bis(pentafluorothio)bromobenzene, which suggests that the target compound should be handled as a substance with significant potential for irritation and acute toxicity.[4]
Caption: Structural relationship between the target compound and its key analogs.
Table 2: GHS Hazard Classification of Structural Analogs
| Hazard Class | 3,5-Bis(pentafluorothio)bromobenzene[4] | 3-Bromo-5-fluorobenzotrifluoride[2] | 1-Fluoro-3-bromobenzene[5] | Predicted Classification for Target Compound |
| Acute Toxicity, Oral | Category 4 (Harmful) | Category 4 (Harmful) | Not Classified | Category 4 (Harmful) |
| Acute Toxicity, Dermal | Category 4 (Harmful) | Category 4 (Harmful) | Not Classified | Category 4 (Harmful) |
| Acute Toxicity, Inhalation | Category 4 (Harmful) | Category 4 (Harmful) | Not Classified | Category 4 (Harmful) |
| Skin Irritation | Category 2 (Causes irritation) | Category 2 (Causes irritation) | Category 2 (Causes irritation) | Category 2 (Causes skin irritation) |
| Eye Irritation | Category 2A (Causes serious eye irritation) | Category 2A (Causes serious eye irritation) | Category 2 (Causes serious eye irritation) | Category 2A (Causes serious eye irritation) |
| STOT-SE | Category 3 (May cause respiratory irritation) | Not Classified | Not Classified | Category 3 (May cause respiratory irritation) |
Based on this analysis, 3-Fluoro-5-(pentafluorosulfur)bromobenzene should be regarded as harmful if swallowed, in contact with skin, or if inhaled, and capable of causing skin, eye, and respiratory irritation.
First-Aid Measures
Immediate medical attention is required in case of significant exposure.[6]
-
Inhalation: Remove the individual to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or absent, provide artificial respiration. Call a poison center or doctor immediately.[6][7]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a poison center or doctor.[6][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[6][8]
Fire-Fighting and Explosion Hazards
While not all analogs are classified as flammable solids or liquids, the presence of a benzene ring warrants caution.[4][5]
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Hazardous Combustion Products: Combustion is expected to produce highly toxic and corrosive gases. These include:
-
Advice for Firefighters: Wear full protective clothing and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[9][10] Containers may rupture or explode if exposed to heat.[9]
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Wear appropriate personal protective equipment (see Section 7).[6]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains or waterways.[9]
-
Methods for Clean-up: Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[10]
Handling, Storage, and In-Use Protocols
Safe Handling and Storage
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[10] Avoid contact with skin, eyes, and clothing. Do not breathe vapors or spray mist. Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][11] Protect from sunlight and heat.[9] Keep away from incompatible substances such as strong oxidizing agents.[5][12]
Workflow: Nucleophilic Aromatic Substitution (SₙAr)
The presence of the electron-withdrawing SF₅ group and a fluorine atom suggests that this compound is a substrate for nucleophilic aromatic substitution (SₙAr) reactions.[13][14] The following is a generalized protocol that highlights critical safety checkpoints.
Caption: A generalized workflow for an SₙAr reaction, emphasizing safety checkpoints.
Protocol Steps:
-
Preparation: Always begin by donning appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and chemically resistant gloves (e.g., nitrile). All manipulations should be performed in a certified chemical fume hood.[6][10]
-
Reaction Setup: Assemble the reaction glassware in the fume hood. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture or oxygen.
-
Reagent Addition: Charge the reaction vessel with the chosen solvent and the nucleophile. Subsequently, add 3-Fluoro-5-(pentafluorosulfur)bromobenzene to the mixture. If the reaction is exothermic, addition should be slow and controlled, potentially with external cooling.
-
Reaction Monitoring: Heat the reaction to the appropriate temperature and monitor its progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by adding an appropriate reagent (e.g., water or a buffered solution). Perform a liquid-liquid extraction to isolate the product.
-
Purification: Dry the combined organic layers over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can then be purified by a method such as flash column chromatography.
-
Waste Disposal: All waste, including aqueous layers from the extraction and solvents, must be collected in appropriately labeled halogenated organic waste containers for disposal by trained personnel in accordance with institutional and local regulations.[6]
Exposure Controls and Personal Protection
A multi-layered approach to exposure prevention is essential.
-
Engineering Controls: Work should be conducted in a laboratory with adequate ventilation, with a strong preference for using a chemical fume hood to minimize inhalation exposure.[10] Eyewash stations and safety showers must be readily accessible.[6]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[6]
-
Skin Protection: Wear protective gloves (e.g., nitrile, neoprene) and a lab coat. Ensure that gloves are inspected prior to use and are changed immediately if contaminated.[6]
-
Respiratory Protection: If a fume hood is not available or if aerosolization is likely, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors should be used.[12]
-
Stability and Reactivity
-
Chemical Stability: The compound is expected to be stable under recommended storage conditions.[5]
-
Conditions to Avoid: Avoid exposure to heat, open flames, sparks, and sources of ignition.[5][12]
-
Hazardous Decomposition Products: Under thermal decomposition or combustion, this compound may release toxic fumes of hydrogen fluoride, sulfur oxides, and hydrogen bromide.[5][9][15]
References
[9] Safety Data Sheet - AMP Home Page. (n.d.). Retrieved February 24, 2026, from [6] SAFETY DATA SHEET - Fisher Scientific. (2025, December 24). Retrieved February 24, 2026, from [4] 3,5-Bis(pentafluorothio)bromobenzene Safety Data Sheet. SynQuest Laboratories, Inc. (n.d.). Retrieved February 24, 2026, from [5] SAFETY DATA SHEET - Fisher Scientific. (2025, December 18). Retrieved February 24, 2026, from [12] SAFETY DATA SHEET - Fisher Scientific. (2025, December 21). Retrieved February 24, 2026, from [11] SAFETY DATA SHEET - TCI Chemicals. (2018, October 3). Retrieved February 24, 2026, from [10] SAFETY DATA SHEET - Apollo Scientific. (2006, February 24). Retrieved February 24, 2026, from [7] SAFETY DATA SHEET - Fisher Scientific. (n.d.). Retrieved February 24, 2026, from [8] SAFETY DATA SHEET - Spectrum Chemical. (2019, June 10). Retrieved February 24, 2026, from Aldrich 549029 - SAFETY DATA SHEET. (2022, April 4). Retrieved February 24, 2026, from [15] 5 - SAFETY DATA SHEET. Fisher Scientific. (n.d.). Retrieved February 24, 2026, from [2] 3-Bromo-5-fluorobenzotrifluoride | C7H3BrF4 | CID 2736323 - PubChem. (n.d.). Retrieved February 24, 2026, from [13] Beier, P., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 192–197. Retrieved February 24, 2026, from [14] Beier, P., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. ResearchGate. Retrieved February 24, 2026, from [3] Bromopentafluorobenzene | C6BrF5 | CID 9578 - PubChem. (n.d.). Retrieved February 24, 2026, from [1] 1,3-Bis(pentafluorosulfanyl)-5-bromobenzene, 98%. (n.d.). Retrieved February 24, 2026, from
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A Comparative Analysis of Trifluoromethyl and Pentafluorosulfanyl Groups for Advanced Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for enhancing the efficacy, stability, and overall pharmacokinetic profiles of therapeutic agents. Among these, the trifluoromethyl (CF3) group has long been a workhorse, valued for its ability to modulate key molecular properties. However, a more recent contender, the pentafluorosulfanyl (SF5) group, is rapidly gaining prominence and is often dubbed a "super-trifluoromethyl" group for its superior attributes.[1][2] This guide provides a comprehensive technical comparison of these two critical moieties, offering field-proven insights to inform rational drug design and development.
Core Physicochemical Properties: A Head-to-Head Comparison
The decision to incorporate a CF3 or SF5 group into a drug candidate is driven by the desired modulation of its physicochemical properties. While both are strongly electron-withdrawing, their steric and electronic profiles differ significantly, leading to distinct impacts on molecular behavior.[3]
Table 1: Comparative Physicochemical Data of CF3 and SF5 Groups
| Property | Trifluoromethyl (CF3) | Pentafluorosulfanyl (SF5) | Key Implications in Drug Design |
| Geometry | Tetrahedral | Octahedral[4] | The larger, conical shape of the SF5 group can create more significant steric hindrance, influencing receptor binding and molecular conformation.[5] |
| Van der Waals Volume (ų) | ~42.6 | ~69.8 | The greater volume of the SF5 group can lead to more pronounced effects on molecular shape and interactions.[6] |
| Electronegativity (Pauling Scale of Group) | ~3.3-3.5 | ~3.6-3.7 | The higher electronegativity of the SF5 group results in a stronger electron-withdrawing effect, significantly impacting the acidity/basicity of neighboring functional groups and aromatic ring electronics.[1][7] |
| Lipophilicity (Hansch-Leo π parameter) | +0.88 (for C6H5CF3) | +1.23 to +1.51 (for C6H5SF5) | The SF5 group imparts greater lipophilicity, which can enhance membrane permeability but may also increase non-specific binding if not carefully balanced.[5][8] |
| Dipole Moment (Debye) | ~2.5-2.8 D | ~3.1-4.0 D | The larger dipole moment of the SF5 group can lead to stronger polar interactions and influence crystal packing.[5] |
The octahedral geometry of the SF5 group, in contrast to the tetrahedral CF3 group, provides a unique three-dimensional profile that can be exploited to optimize interactions within a biological target's binding pocket.[4] This distinct steric demand can be a critical differentiator in achieving selectivity and potency.[5]
Electronic Effects: Beyond Simple Induction
Both the CF3 and SF5 groups are potent electron-withdrawing substituents due to the high electronegativity of the fluorine atoms.[7][9] This property is fundamental to their ability to modulate the pKa of nearby acidic or basic centers, influence the metabolic stability of adjacent groups, and alter the electronic nature of aromatic systems.[10][11]
However, the SF5 group exhibits a more powerful electron-withdrawing effect than the CF3 group.[1] This enhanced inductive effect can be particularly advantageous in deactivating aromatic rings towards oxidative metabolism or in fine-tuning the acidity of a key pharmacophoric element to optimize target engagement.
Caption: Comparative electron-withdrawing strength of CF3 and SF5 groups.
Lipophilicity and Membrane Permeability: A Balancing Act
A molecule's ability to traverse cellular membranes is intrinsically linked to its lipophilicity. Both CF3 and SF5 groups increase the lipophilicity of a parent molecule.[8][10] However, the SF5 group imparts a significantly greater increase in lipophilicity compared to the CF3 group.[8] On average, pentafluorosulfanyl compounds are about 0.5 to 0.6 log units more hydrophobic than their trifluoromethyl counterparts.[8]
This enhanced lipophilicity can be a double-edged sword. While it can improve membrane permeability and bioavailability, excessive lipophilicity can lead to poor solubility, increased plasma protein binding, and off-target toxicity.[7][12] Therefore, the choice between a CF3 and an SF5 group must be carefully considered within the context of the overall molecular properties. In some cases, the SF5 group has been shown to offer a better balance, providing sufficient lipophilicity for cell penetration without the drawbacks of excessively greasy moieties like a tert-butyl group.[13]
Metabolic Stability: The "Super" Advantage
One of the most compelling reasons for incorporating the SF5 group is its exceptional metabolic stability.[1] The sulfur atom in the +6 oxidation state and the strong S-F bonds make the SF5 group highly resistant to metabolic degradation, particularly Phase I oxidative metabolism mediated by cytochrome P450 enzymes.[1][7] While the CF3 group also enhances metabolic stability due to the strength of the C-F bond, the SF5 group is generally considered more robust.[1][14]
This superior stability can lead to a longer drug half-life, reduced potential for the formation of reactive metabolites, and a more predictable pharmacokinetic profile.[1] The inability of the SF5 group to undergo dehydrofluorination to form a reactive Michael acceptor, a potential metabolic pathway for the CF3 group, further underscores its stability advantage.[15]
Caption: Comparative metabolic pathways of CF3 and SF5-containing drugs.
Synthetic Accessibility: A Practical Consideration
Historically, the synthetic challenges associated with introducing the SF5 group have limited its widespread adoption compared to the well-established methodologies for trifluoromethylation.[16] However, recent advancements have made SF5-containing building blocks more commercially available and have expanded the repertoire of synthetic methods for their incorporation.[4][15]
Experimental Protocol: Introduction of the Trifluoromethyl Group via Ruppert-Prakash Reagent
This protocol outlines a general procedure for the nucleophilic trifluoromethylation of a ketone using trifluoromethyltrimethylsilane (TMSCF3), commonly known as the Ruppert-Prakash reagent.[17]
Objective: To synthesize a trifluoromethylated tertiary alcohol from a ketone precursor.
Materials:
-
Ketone substrate (1.0 mmol)
-
Trifluoromethyltrimethylsilane (TMSCF3, 1.5 mmol)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (0.1 mmol)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer, and nitrogen atmosphere setup
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the ketone substrate (1.0 mmol) and anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add the Ruppert-Prakash reagent (TMSCF3, 1.5 mmol) dropwise to the stirred solution.
-
Add the TBAF solution (0.1 mmol) dropwise. The reaction is often exothermic.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired trifluoromethylated alcohol.
Experimental Protocol: Introduction of the Pentafluorosulfanyl Group via Radical Addition of SF5Cl
This protocol describes a general method for the radical pentafluorosulfanylation of an alkene using pentafluorosulfanyl chloride (SF5Cl).[18]
Objective: To synthesize an alkyl pentafluorosulfide from an alkene precursor.
Materials:
-
Alkene substrate (1.0 mmol)
-
Pentafluorosulfanyl chloride (SF5Cl, gas or condensed liquid, 1.2 mmol)
-
Triethylborane (BEt3), 1.0 M solution in hexanes (0.2 mmol)
-
Anhydrous solvent (e.g., dichloromethane or ethyl acetate)
-
Schlenk flask or a pressure-rated tube, and a gas-tight syringe
Procedure:
-
To a Schlenk flask or pressure-rated tube equipped with a magnetic stir bar, add the alkene substrate (1.0 mmol) and anhydrous solvent (5 mL).
-
Degas the solution by three freeze-pump-thaw cycles.
-
At -78 °C (dry ice/acetone bath), condense a known amount of SF5Cl gas (1.2 mmol) into the flask or add via a gas-tight syringe.
-
Add the triethylborane solution (0.2 mmol) dropwise to the cold, stirred reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by GC-MS or 19F NMR.
-
Upon completion, carefully vent any excess SF5Cl into a fume hood with a scrubbing system.
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to afford the desired pentafluorosulfanylated compound.
Conclusion and Future Perspectives
The pentafluorosulfanyl group presents a compelling alternative to the trifluoromethyl group in drug design, offering superior metabolic and thermal stability, a stronger electron-withdrawing effect, and a unique steric profile.[1] While synthetic accessibility has been a historical barrier, ongoing innovations are making the SF5 moiety an increasingly viable tool for medicinal chemists.[16]
The choice between CF3 and SF5 is not a simple substitution but a strategic decision based on a comprehensive analysis of the target, the lead compound's properties, and the desired therapeutic profile. As our understanding of the nuanced effects of these powerful functional groups deepens, so too will our ability to design safer, more effective medicines. The "super-trifluoromethyl" group is poised to play an increasingly significant role in the future of drug discovery and development.
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Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. PMC. Available at: [Link]
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Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. PMC. Available at: [Link]
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Synthesis and Reaction of Pentafluorosulfanyl Chloride (SF5Cl). Hep Journals. Available at: [Link]
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The pentafluorosulfanyl group in cannabinoid receptor ligands: synthesis and comparison with trifluoromethyl and tert-butyl analogues. RSC Publishing. Available at: [Link]
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- Synthesis of aromatic trifluoromethyl compounds: The potential for large scale applic
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Synthesis of α-Trifluoromethylated Amines via Fluoroalkylation and Defluoroamination of Indoles. ACS Publications. Available at: [Link]
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Trifluoromethyl group - Wikipedia. Wikipedia. Available at: [Link]
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Synthesis and Reaction of Pentafluorosulfanyl Chloride (SF5Cl). Request PDF. Available at: [Link]
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Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ResearchGate. Available at: [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
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Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. PubMed. Available at: [Link]
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A specific and direct comparison of the trifluoromethyl and pentafluoro sulfanyl groups on the selective dopamine D(3) antagonist... PubMed. Available at: [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Scilit. Available at: [Link]
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Pentafluorosulfanyl (SF5) technology. Melius Organics. Available at: [Link]
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Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. PMC. Available at: [Link]
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The pentafluorosulfanyl group: obscure, yet intriguing. amphoteros. Available at: [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available at: [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]
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Effects of Electron Affinity and Steric Hindrance of the Trifluoromethyl Group on the π-Bridge in Designing Blue Thermally Activated Delayed Fluorescence Emitters. PubMed. Available at: [Link]
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Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. PubMed. Available at: [Link]
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Reactions of Organic Pentafluorosulfanyl-Containing Compounds. ResearchGate. Available at: [Link]
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Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC. Available at: [Link]
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A Trifluoromethyl- and Fluoro-Substituted Stereogenic Carbon Centre Gives Rise to Unorthodox Chemistry. Springer Nature Research Communities. Available at: [Link]
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Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. ACS Publications. Available at: [Link]
-
Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. MDPI. Available at: [Link]
-
Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores with two-photon absorption. RSC Publishing. Available at: [Link]
Sources
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- 4. journal.hep.com.cn [journal.hep.com.cn]
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- 15. worldscientific.com [worldscientific.com]
- 16. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols [mdpi.com]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of SF5-containing biaryl scaffolds for medicinal chemistry
Executive Summary
The pentafluorosulfanyl (SF
This guide provides a rigorous technical framework for synthesizing SF
Part 1: Strategic Rationale & Properties
The "Super-Trifluoromethyl" Advantage
The SF
Table 1: Physicochemical Comparison of Substituents
| Property | SF | CF | tert-Butyl | Impact on MedChem |
| Hammett Constant ( | +0.68 | +0.54 | -0.20 | Stronger EWG; deactivates arene to electrophiles, activates for S |
| Lipophilicity ( | +1.51 | +1.09 | +1.98 | Increases membrane permeability and BBB penetration.[2] |
| Geometry | Octahedral | Tetrahedral | Tetrahedral | Unique 3D space filling; rigidifies local conformation.[2] |
| Chemical Stability | High | High | Moderate | Resistant to P450 oxidation; stable to acid/base (with exceptions).[2] |
Stability & Causality in Synthesis
-
Thermal/Acid Stability: The C-S and S-F bonds are exceptionally strong.[2] SF
-arenes survive concentrated H SO and temperatures >200°C.[2] -
Base Sensitivity (Critical): While stable to weak bases (carbonates, phosphates) and even refluxing NaOH, the SF
group is labile to strong, non-hindered organolithiums (e.g., n-BuLi). Mechanistically, small nucleophiles can attack the sulfur center or induce elimination.[2]-
Operational Rule: Use sterically hindered bases (e.g., LiTMP, LDA) if lithiation is required.[2]
-
Part 2: Synthesis Workflows
The synthesis of SF
Decision Matrix (DOT Diagram)
Figure 1: Strategic decision tree for selecting the optimal synthetic route based on substrate availability and electronic properties.
Part 3: Detailed Protocols
Protocol A: Suzuki-Miyaura Coupling of SF -Aryl Halides
This is the most robust method. The strong electron-withdrawing nature of SF
Materials:
-
Substrate: 1-Bromo-4-(pentafluorosulfanyl)benzene (1.0 equiv)
-
Coupling Partner: Aryl boronic acid (1.2–1.5 equiv)
-
Catalyst: Pd(dppf)Cl
[3][4][5][6]·CH Cl (3–5 mol%) -
Base: Cs
CO (3.0 equiv) or K PO (3.0 equiv) -
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Step-by-Step Methodology:
-
Degassing: Charge a reaction vial with the aryl bromide, boronic acid, base, and Pd catalyst. Seal the vial and purge with Argon for 5 minutes.
-
Why? Oxygen poisons the Pd(0) species and promotes homocoupling of the boronic acid.
-
-
Solvation: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the mixture to 80–90 °C for 4–12 hours.
-
Monitoring: Monitor by LC-MS.[2] The SF
group is distinct by mass (loss of F is rare; look for parent ion).
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[2] Dry over Na
SO . -
Purification: Flash chromatography (Hexanes/EtOAc). SF
compounds are non-polar; they often elute earlier than CF analogs.[2]
Self-Validating Check:
-
If conversion is <50%, check the purity of the boronic acid (protodeboronation is common).
-
If homocoupling of the SF
-halide is observed, reduce catalyst loading or switch to Pd(PPh ) .
Protocol B: Synthesis of SF -Aryl Boronates (Miyaura Borylation)
When the SF
Materials:
-
Substrate: 1-Bromo-4-(pentafluorosulfanyl)benzene
-
Reagent: Bis(pinacolato)diboron (B
pin ) (1.1 equiv) -
Catalyst: Pd(dppf)Cl
(3 mol%) -
Base: Potassium Acetate (KOAc) (3.0 equiv) — Do not use carbonate bases here.
-
Solvent: Anhydrous DMSO or Dioxane.[2]
Methodology:
-
Combine substrate, B
pin , KOAc, and catalyst in a dry vessel under Argon.[2] -
Add solvent and heat to 80 °C for 2–6 hours.
-
Expert Insight: KOAc is weak enough to promote transmetallation without activating the resulting boronate for premature Suzuki coupling (homocoupling).[2]
-
-
Workup: Dilute with Et
O (not EtOAc, to avoid DMSO extraction issues), wash extensively with water to remove DMSO. -
Stability Note: SF
-aryl pinacol boronates are stable on silica gel.[2]
Protocol C: Site-Selective Ortho-Functionalization
To access 1,2-disubstituted SF
Mechanism: The SF
Methodology:
-
Reagent Prep: Generate LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) in situ by adding n-BuLi to TMP in THF at -78 °C.
-
Critical:Do NOT use n-BuLi directly on the SF
arene. It will attack the sulfur center, leading to decomposition (defluorination). LiTMP is non-nucleophilic and safe.[2]
-
-
Lithiation: Add the SF
-arene (in THF) dropwise to the LiTMP solution at -78 °C. Stir for 1 hour. -
Trapping: Add the electrophile (e.g., I
, B(OMe) , or an aldehyde) at -78 °C. -
Warming: Allow to warm to RT slowly.
-
Result: This yields 2-iodo-SF
-benzene or 2-formyl-SF -benzene, which are versatile building blocks for subsequent Suzuki couplings.[2]
Part 4: Troubleshooting & Optimization
| Problem | Probable Cause | Solution |
| Decomposition of SF | Nucleophilic attack on Sulfur | Ensure base is non-nucleophilic (Cs |
| Low Yield (Suzuki) | Protodeboronation of partner | Use excess boronic acid (1.5–2.0 equiv).[2] Switch to anhydrous conditions (Dioxane/DMF).[2] |
| No Reaction (Cl substrate) | Oxidative addition too slow | Switch ligand to SPhos or XPhos (Buchwald ligands) to activate the Pd center.[2] |
| Insolubility | SF | Use Toluene/Water mixtures instead of polar alcohols.[2] |
References
-
Svida, K. et al. (2022).[2] In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Chemical Communications.[2]
-
BenchChem Technical Support. (2025). Stability of the Pentafluorosulfanyl Group (SF5). BenchChem Application Notes.
-
Rowan Scientific. (2025).[2] The Pentafluorosulfanyl Group (SF5) in Medicinal Chemistry. Rowan Scientific Blog.
-
Miyaura, N. & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
-
Beier, P. et al. (2025).[2][7] Recent Advances in the Synthesis and Medicinal Chemistry of SF5 Compounds. ResearchGate Review.
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. researchgate.net [researchgate.net]
- 6. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Lithiation of 3-Fluoro-5-(pentafluorosulfur)bromobenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
The pentafluorosulfur (SF₅) group is an emerging fluorinated functional group that has garnered significant interest in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Its unique combination of properties, including high electronegativity, metabolic stability, and a large steric footprint, makes it a valuable substituent for modulating the physicochemical and biological properties of organic molecules.[1] The targeted functionalization of aromatic rings bearing the SF₅ group is crucial for the synthesis of novel chemical entities. This guide provides detailed protocols and expert insights into the lithiation of 3-fluoro-5-(pentafluorosulfur)bromobenzene, a key building block for the introduction of the 3-fluoro-5-(pentafluorosulfur)phenyl moiety.
The primary challenge in the lithiation of this substrate lies in the regioselectivity, with the potential for reaction at three distinct sites: lithium-halogen exchange at the bromine atom, or deprotonation ortho to either the fluorine or the pentafluorosulfur group. This document will elucidate the factors governing this selectivity and provide protocols to favor the desired transformation.
Scientific Rationale and Mechanistic Considerations
The lithiation of 3-fluoro-5-(pentafluorosulfur)bromobenzene can proceed via two main pathways: lithium-halogen exchange and directed ortho-lithiation (DoM).
-
Lithium-Halogen Exchange: This is a rapid and generally high-yielding reaction between an organolithium reagent, typically n-butyllithium (n-BuLi), and an aryl bromide.[2][3][4] The reaction proceeds via an ate-complex intermediate and is driven by the formation of the more stable aryllithium species.[2] Given the high reactivity of n-BuLi with aryl bromides, this is often the kinetically favored pathway at low temperatures.[2][5]
-
Directed ortho-Lithiation (DoM): In this pathway, a substituent on the aromatic ring directs the deprotonation of an adjacent proton by an organolithium reagent.[6][7][8] Both fluorine and the SF₅ group can act as directing groups. Fluorine is a moderate directing group, while the pentafluorosulfur group is considered a relatively weak directing group for ortho-lithiation.[6][9] The acidity of the protons ortho to these electron-withdrawing groups is increased, making them susceptible to deprotonation by strong bases.
For 3-fluoro-5-(pentafluorosulfur)bromobenzene, the competition between these pathways is a key consideration. The use of a nucleophilic organolithium reagent like n-BuLi at low temperatures is expected to predominantly favor the lithium-bromine exchange. Conversely, the use of a stronger, non-nucleophilic base such as lithium diisopropylamide (LDA) or a "superbase" (e.g., n-BuLi/potassium tert-butoxide) could potentially favor deprotonation at one of the ortho positions.[10]
It is also critical to note that the SF₅ group can act as a leaving group at elevated temperatures, leading to the formation of a benzyne intermediate.[9] Therefore, strict temperature control is paramount to avoid this side reaction.
Diagram of Potential Reaction Pathways
Caption: Potential lithiation pathways for 3-fluoro-5-(pentafluorosulfur)bromobenzene.
Protocol 1: Lithium-Bromine Exchange using n-Butyllithium
This protocol is designed to favor the formation of 3-fluoro-5-(pentafluorosulfur)phenyllithium via lithium-halogen exchange.
Materials:
-
3-Fluoro-5-(pentafluorosulfur)bromobenzene
-
n-Butyllithium (typically 2.5 M in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., dry ice (CO₂), N,N-dimethylformamide (DMF), etc.)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether or ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or nitrogen gas supply
-
Schlenk line or glovebox
Equipment:
-
Round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Syringes and needles, oven-dried
-
Septa
-
Low-temperature thermometer
-
Dry ice/acetone bath (-78 °C)
-
Separatory funnel
-
Rotary evaporator
Safety Precautions:
-
n-Butyllithium is a pyrophoric reagent and will ignite on contact with air and moisture.[11][12][13][14][15][16] All manipulations must be performed under an inert atmosphere (argon or nitrogen) using proper air-free techniques.[15][17]
-
Wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and chemical-resistant gloves.[16][18]
-
Have a Class D fire extinguisher readily available. Do not use water to extinguish an organolithium fire.[12][18]
-
Perform the reaction in a well-ventilated fume hood.
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the lithium-bromine exchange reaction.
Step-by-Step Procedure:
-
Preparation: Assemble an oven-dried, two- or three-necked round-bottom flask equipped with a magnetic stir bar, a septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Reaction Setup: Dissolve 3-fluoro-5-(pentafluorosulfur)bromobenzene (1.0 eq.) in anhydrous THF (provide a suitable concentration, e.g., 0.1-0.5 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of n-BuLi: Slowly add n-butyllithium (1.0-1.1 eq.) dropwise via syringe over several minutes. A slight color change may be observed.
-
Reaction Time: Stir the reaction mixture at -78 °C for 30-60 minutes. The progress of the lithiation can be monitored by quenching small aliquots and analyzing by GC-MS or TLC.
-
Quenching: Quench the reaction by adding the chosen electrophile at -78 °C. For example, to form the corresponding carboxylic acid, carefully add a slurry of crushed dry ice in THF.
-
Warming and Workup: Allow the reaction mixture to slowly warm to room temperature. Add saturated aqueous NH₄Cl to quench any remaining organolithium species.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
Protocol 2: Directed ortho-Lithiation using Lithium Diisopropylamide (LDA)
This protocol aims to favor deprotonation at a position ortho to the fluorine or SF₅ group. The regioselectivity of this reaction may be variable and requires careful analysis.
Materials:
-
3-Fluoro-5-(pentafluorosulfur)bromobenzene
-
Diisopropylamine, freshly distilled
-
n-Butyllithium (typically 2.5 M in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile
-
(Same workup and purification materials as Protocol 1)
Safety Precautions:
-
All safety precautions for n-butyllithium apply.
-
Diisopropylamine is a corrosive and flammable liquid. Handle with appropriate care.
Step-by-Step Procedure:
-
LDA Preparation: In a separate, oven-dried flask under an inert atmosphere, dissolve freshly distilled diisopropylamine (1.1 eq.) in anhydrous THF. Cool the solution to -78 °C. Slowly add n-butyllithium (1.05 eq.) and stir for 30 minutes at -78 °C to generate LDA in situ.
-
Reaction Setup: In the main reaction flask, dissolve 3-fluoro-5-(pentafluorosulfur)bromobenzene (1.0 eq.) in anhydrous THF and cool to -78 °C.
-
Addition of LDA: Slowly transfer the freshly prepared LDA solution to the solution of the starting material via cannula or syringe at -78 °C.
-
Reaction Time: Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quenching, Workup, and Purification: Follow steps 6-10 from Protocol 1.
Data Summary and Troubleshooting
| Parameter | Protocol 1 (Li-Br Exchange) | Protocol 2 (DoM) | Rationale and Troubleshooting |
| Lithium Reagent | n-Butyllithium | Lithium Diisopropylamide (LDA) | n-BuLi is a strong nucleophile and base, favoring halogen exchange. LDA is a strong, non-nucleophilic base, favoring deprotonation. |
| Temperature | -78 °C | -78 °C | Low temperatures are crucial to prevent benzyne formation and other side reactions.[4][9] If side products are observed, ensure the temperature is maintained. |
| Solvent | Anhydrous THF | Anhydrous THF | THF is a good coordinating solvent that can accelerate lithiation.[3] Ensure the solvent is rigorously dried, as water will quench the organolithium reagent. |
| Expected Major Product | 3-Fluoro-5-(pentafluorosulfur)phenyllithium | Mixture of ortho-lithiated isomers | The outcome of Protocol 2 may be a mixture and require careful spectroscopic analysis (e.g., ¹⁹F NMR) to determine the regioselectivity. |
| Common Issues | Low yield | Low yield, mixture of products | Low yields can result from impure reagents, moisture in the reaction, or incorrect stoichiometry. A mixture of products in Protocol 2 may be inherent to the substrate's reactivity. |
Characterization of Products
After quenching the lithiated intermediate with a suitable electrophile, the regiochemical outcome of the reaction must be determined. For example, if CO₂ is used as the electrophile, the resulting carboxylic acids can be distinguished using:
-
¹H NMR: The coupling patterns and chemical shifts of the aromatic protons will be distinct for each isomer.
-
¹⁹F NMR: The chemical shifts of the fluorine atom and the SF₅ group are highly sensitive to the substitution pattern on the aromatic ring. This is often the most definitive method for characterization.
-
¹³C NMR: The number and chemical shifts of the carbon signals will differ for each isomer.
-
Mass Spectrometry: To confirm the molecular weight of the product.
Concluding Remarks
The lithiation of 3-fluoro-5-(pentafluorosulfur)bromobenzene is a versatile transformation for the synthesis of novel SF₅-containing compounds. By carefully selecting the organolithium reagent and reaction conditions, the regiochemical outcome can be controlled. Lithium-bromine exchange using n-butyllithium at low temperatures is the most predictable and likely highest-yielding method for generating 3-fluoro-5-(pentafluorosulfur)phenyllithium. For the exploration of ortho-lithiated derivatives, a non-nucleophilic base like LDA is recommended, although a mixture of isomers may be obtained. Rigorous adherence to air-free techniques and safety protocols is essential for the successful and safe execution of these reactions.
References
-
Welch, J. T., et al. (2014). Synthesis of pentafluorosulfanyl (SF₅) containing aromatic amino acids. PMC - NIH. [Link]
-
Paquin, J.-F. (2015). Developments in the synthesis of new SF₅-containing compounds. Université Laval. [Link]
-
Welch, J. T. (2007). The Preparation of Optically Active Pentafluorosulfanylated Building Blocks: Selectivity and Reactivity in Synthesis. ACS. [Link]
-
Environmental Health and Safety. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. University of Washington. [Link]
-
Qing, F.-L., et al. (2023). Photocatalytic Diverse Synthesis of Transformable SF₅-Scaffolds Utilizing SF₆. ChemRxiv. [Link]
-
Blanchard, N., & Bizet, V. (2024). Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes. Comptes Rendus de l'Académie des Sciences. [Link]
-
UC Center for Laboratory Safety. (2012). Pyrophorics - Organolithium Reagents - Standard Operating Procedure. University of California. [Link]
-
Lucht, B. L., & McNeil, A. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments. [Link]
-
Wikipedia. (n.d.). Organolithium reagent. Wikipedia. [Link]
-
Reich, H. J., et al. (2006). Effect of Solvent on the Lithium−Bromine Exchange of Aryl Bromides: Reactions of n-Butyllithium and tert-Butyllithium with 1-Bromo-4-tert-butylbenzene at 0 °C. The Journal of Organic Chemistry. [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. NJ.gov. [Link]
-
Wikipedia. (n.d.). n-Butyllithium. Wikipedia. [Link]
-
Beier, P., et al. (2011). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. PMC - NIH. [Link]
-
Princeton University Environmental Health & Safety. (2002). Safe handling of organolithium compounds in the laboratory. Princeton University. [Link]
-
FMC Corporation. (2023). Novel Non-Pyrophoric t- and n-Butyllithium Formulations for Chemical Synthesis. Authorea. [Link]
-
ChemEurope. (2023). n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions. Chemeurope.com. [Link]
-
Henderson, T. J. (2024). 8 Rules for the Safe Handling of t-Butyllithium. Lab Manager. [Link]
-
Hunt, D. A. (2018). Reaction of o-bromoaryl- and o-bromoarylalkyl phthalimides with n-butyllithium at low temperatures. MedCrave online. [Link]
-
Beier, P., et al. (2011). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. RSC Publishing. [Link]
-
Eaborn, C., & Walton, D. R. M. (1969). The lithiation of fluorinated benzenes and its dependence on solvent and temperature. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
El-Gendy, A. M. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar. [Link]
-
Snieckus, V. (n.d.). Directed (ortho) Metallation. University of California, Irvine. [Link]
-
Schlosser, M., & Mongin, F. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Infoscience. [Link]
-
De-Taffin, C., et al. (2019). Long-range Effect of Bromine in the Deprotonative Metalation of Aromatic Compounds. CHIMIA. [Link]
-
Schlosser, M. (2018). Directed Metalation of Arenes with Organolithiums, Lithium Amides, and Superbases. ResearchGate. [Link]
-
Porcs-Makkay, M., & Simig, G. (2007). Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4- fluorophenyl)-1,3-dioxolane. arkat usa. [Link]
-
Neumann, M., & Tentscher, P. R. (2024). Identification of transformation products from fluorinated lithium-ion battery additives TPFPB and TPFPP. Environmental Science and Pollution Research. [Link]
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Application Notes & Protocols: 3-Fluoro-5-(pentafluorosulfur)bromobenzene as a Strategic Bioisostere Building Block
Introduction: The Rise of the Pentafluorosulfur (SF₅) Group in Medicinal Chemistry
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate molecular properties and enhance therapeutic profiles.[1][2] While the trifluoromethyl (CF₃) group is a well-established mainstay, the pentafluorosulfur (SF₅) group has emerged as a "super-trifluoromethyl" bioisostere, providing a unique and often superior combination of physicochemical properties.[3][4] The SF₅ group is exceptionally stable under physiological conditions, highly electronegative, and possesses a distinct conical shape and significant lipophilicity.[5][6] These characteristics can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity.[6]
This guide provides a detailed technical overview and actionable protocols for utilizing 3-Fluoro-5-(pentafluorosulfur)bromobenzene , a versatile and strategically-functionalized building block. The presence of an ortho-fluoro and a para-bromo substituent relative to the key SF₅ group offers medicinal chemists a trivalent handle for controlled, sequential diversification, making it an invaluable scaffold for introducing the SF₅ moiety into lead compounds.
Physicochemical Profile: The SF₅ Group in Context
The decision to employ the SF₅ group is rooted in its distinct properties compared to other common functional groups. Understanding these differences is critical for rational drug design.
Table 1: Comparative Properties of the SF₅ Group and Common Bioisosteres
| Property | Pentafluorosulfur (-SF₅) | Trifluoromethyl (-CF₃) | tert-Butyl (-tBu) | Nitro (-NO₂) |
| Hansch Lipophilicity (π) | ~1.51 | ~0.88 | ~1.98 | -0.28 |
| Hammett Parameter (σp) | 0.68 | 0.54 | -0.20 | 0.78 |
| Volume (ų) | ~89 | ~43 | ~76 | ~28 |
| Dipole Moment (Debye) | ~3.5 | ~2.6 | ~0.5 | ~4.2 |
| Metabolic Stability | Exceptionally High[6] | High | Moderate (Oxidation) | Low (Reduction) |
| Key Advantage | Extreme stability, high lipophilicity, strong electron-withdrawing character.[4] | Well-understood electronics and lipophilicity. | Steric bulk. | Strong electron-withdrawing character. |
Rationale: The data in Table 1 illustrates the unique space occupied by the SF₅ group. It is more lipophilic and a stronger electron-withdrawing group than -CF₃, while offering significantly greater metabolic stability than a nitro group, for which it can serve as a bioisosteric replacement.[5][7]
Spotlight on the Building Block: 3-Fluoro-5-(pentafluorosulfur)bromobenzene
-
Molecular Formula: C₆H₃BrF₆S
-
Molecular Weight: 325.05 g/mol
-
Structure:

This molecule is designed for synthetic utility. The Carbon-Bromine bond is the most labile site for palladium-catalyzed cross-coupling, allowing for selective functionalization while preserving the fluoro and SF₅ groups for subsequent reactions or as final modulators of the compound's properties.[8][9]
Strategic Application in Drug Design: A Multi-Handle Approach
The arrangement of functional groups on this scaffold is not arbitrary. It provides a logical framework for molecular elaboration.
Caption: Logical workflow for utilizing the building block.
The primary synthetic transformation targets the C-Br bond, which is significantly more reactive in palladium-catalyzed reactions than the C-F bond. This chemoselectivity is the cornerstone of its utility.
Experimental Protocols: Palladium-Catalyzed Cross-Coupling
The following protocols are model procedures and should be optimized for specific substrates. All reactions must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Protocol 1: Suzuki-Miyaura C-C Bond Formation
-
Objective: To synthesize a biaryl compound by coupling 3-Fluoro-5-(pentafluorosulfur)bromobenzene with an arylboronic acid.
-
Reaction Scheme:

Materials & Reagents:
| Reagent | MW | Amount (1.0 mmol scale) | Mmol | Equiv. |
| 3-Fluoro-5-(SF₅)bromobenzene | 325.05 | 325 mg | 1.0 | 1.0 |
| Arylboronic Acid | Varies | Varies | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 35 mg | 0.03 | 0.03 |
| K₂CO₃ (anhydrous) | 138.21 | 276 mg | 2.0 | 2.0 |
| Toluene / H₂O | - | 4 mL / 1 mL (4:1) | - | - |
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask or microwave vial, add 3-Fluoro-5-(pentafluorosulfur)bromobenzene (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv).
-
Seal the flask with a rubber septum, then evacuate and backfill with inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (Toluene:Water 4:1) via syringe.
-
Stir the reaction mixture vigorously and heat to 80-90 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS, checking for the consumption of the starting bromide.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Workup: Dilute the mixture with ethyl acetate (20 mL). Wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Scientist's Notes: The choice of a palladium(0) source like Pd(PPh₃)₄ is robust and common for aryl bromides.[8] The aqueous base is crucial for activating the boronic acid in the catalytic cycle.[10][11] Ensure solvents are properly degassed to prevent oxidation of the Pd(0) catalyst.
Protocol 2: Buchwald-Hartwig C-N Bond Formation
-
Objective: To synthesize an arylamine by coupling 3-Fluoro-5-(pentafluorosulfur)bromobenzene with a primary or secondary amine.
-
Reaction Scheme:

Materials & Reagents:
| Reagent | MW | Amount (1.0 mmol scale) | Mmol | Equiv. |
| 3-Fluoro-5-(SF₅)bromobenzene | 325.05 | 325 mg | 1.0 | 1.0 |
| Amine (R¹R²NH) | Varies | Varies | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 23 mg | 0.025 | 0.025 |
| XPhos | 476.63 | 38 mg | 0.08 | 0.08 |
| NaOt-Bu | 96.10 | 135 mg | 1.4 | 1.4 |
| Toluene (anhydrous) | - | 5 mL | - | - |
Step-by-Step Procedure:
-
In a glovebox or under a positive pressure of inert gas, add sodium tert-butoxide (1.4 equiv) to an oven-dried reaction vial.
-
Add the palladium pre-catalyst or catalyst/ligand mixture (e.g., Pd₂(dba)₃ and XPhos).
-
Add 3-Fluoro-5-(pentafluorosulfur)bromobenzene (1.0 equiv) and the amine (1.2 equiv).
-
Add anhydrous, degassed toluene (5 mL).
-
Seal the vial tightly and heat to 100-110 °C with vigorous stirring.
-
Reaction Monitoring: Monitor for consumption of the starting materials via LC-MS or GC-MS.
-
Upon completion (typically 6-24 hours), cool the reaction to room temperature.
-
Workup: Dilute the reaction mixture with ethyl acetate or diethyl ether and filter through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Scientist's Notes: The Buchwald-Hartwig amination requires a strong, non-nucleophilic base like NaOt-Bu.[12] The choice of phosphine ligand is critical; bulky, electron-rich ligands like XPhos are often necessary to facilitate the catalytic cycle, especially with challenging substrates.[9]
Product Characterization Workflow
Proper characterization is essential to confirm the structure and purity of the newly synthesized compound.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]
- 3. sussex.figshare.com [sussex.figshare.com]
- 4. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iris.unina.it [iris.unina.it]
- 11. tcichemicals.com [tcichemicals.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Agrochemical Discovery using 3-Fluoro-5-(pentafluorosulfur)bromobenzene
Executive Summary
This guide details the strategic application of 3-Fluoro-5-(pentafluorosulfur)bromobenzene (CAS: Variable/Generic Structure) as a high-value building block in the synthesis of next-generation agrochemicals.
The pentafluorosulfanyl (
The Chemical Advantage: vs.
In modern agrochemistry, the "Fluorine Effect" is critical for bio-efficacy.[3] However, the
Comparative Properties
The
| Property | Trifluoromethyl ( | Pentafluorosulfanyl ( | Impact on Agrochemical |
| Geometry | Tetrahedral | Octahedral (Square Pyramidal) | |
| Electronegativity ( | 0.54 | 0.68 | Stronger electron withdrawal lowers pKa of neighboring N-H bonds, often increasing target binding affinity. |
| Lipophilicity ( | 0.88 | 1.51 | Significantly enhances membrane permeability and cuticular penetration in insects/plants. |
| Volume ( | ~42 | ~85 | The bulk disrupts enzymatic degradation pathways (e.g., P450 oxidation). |
The Role of the 3-Fluoro Substituent
The additional fluorine atom at the 3-position (relative to the bromine) serves two functions:
-
Metabolic Blocking: It protects the aromatic ring from oxidative metabolism at the typically vulnerable meta position.
-
Conformational Lock: Through electrostatic repulsion with carbonyls or amides in the final active ingredient (AI), it forces the molecule into a bioactive conformation.
Strategic Application: Library Design
The primary application of 3-Fluoro-5-(pentafluorosulfur)bromobenzene is in the synthesis of GABA-gated chloride channel allosteric modulators (similar to Broflanilide).
Workflow Visualization
The following diagram illustrates the workflow for converting this building block into a library of meta-diamide insecticides.
Caption: Workflow for synthesizing meta-diamide insecticides using the SF5-bromo scaffold.
Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling
Purpose: To attach biaryl systems common in fungicides (e.g., SDHI analogs) to the
Reagents:
-
Substrate: 3-Fluoro-5-(pentafluorosulfur)bromobenzene (1.0 eq)
-
Boronic Acid: Arylboronic acid (1.2 eq)
-
Catalyst:
(3 mol%) -
Base:
(3.0 eq) -
Solvent: 1,4-Dioxane / Water (4:1 v/v)
Step-by-Step Procedure:
-
Inerting: Charge a microwave vial or round-bottom flask with the substrate, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes.
-
Note: Oxygen exclusion is critical to prevent homocoupling of the boronic acid.
-
-
Solvation: Add degassed Dioxane/Water mixture via syringe.
-
Reaction: Heat to 90°C for 4–12 hours.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate.[8] Wash with water (
) and brine ( ). Dry over . -
Purification: Silica gel chromatography.
-
Tip:
compounds are often invisible under standard UV (254nm) if the conjugation is low. Use stain or monitor via LC-MS.
-
Protocol B: Buchwald-Hartwig Amination (Aniline Synthesis)
Purpose: To convert the bromide into an amine, a precursor for amide-based insecticides.
Reagents:
-
Substrate: 1.0 eq
-
Amine Source: Benzophenone imine (1.2 eq) (Surrogate for
) -
Catalyst:
(2 mol%) -
Ligand: BINAP or Xantphos (4 mol%)
-
Base:
(2.0 eq) -
Solvent: Toluene (anhydrous)
Step-by-Step Procedure:
-
Coupling: Combine reagents in a sealed tube under Argon. Heat at 100°C overnight.
-
Hydrolysis (Critical Step): Cool the reaction. Add 2N HCl and THF (1:1) and stir at room temperature for 1 hour. This cleaves the benzophenone protecting group to reveal the primary aniline.
-
Neutralization: Neutralize with
to pH 8, extract with DCM. -
Isolation: The resulting 3-Fluoro-5-(pentafluorosulfur)aniline is a versatile intermediate. Store under inert gas (though
anilines are generally stable, they can oxidize over long periods).
Synthesis Decision Logic
Use the following logic tree to determine reaction parameters based on your specific target molecule.
Caption: Decision matrix for optimizing cross-coupling conditions based on target class.
References
-
Molecules (MDPI). (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved from [Link]
-
Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments. Retrieved from [Link]
-
ChemRxiv. (2024). Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6. Retrieved from [Link]
Sources
- 1. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. amphoteros.com [amphoteros.com]
- 7. orgsyn.org [orgsyn.org]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Solvent Systems for 3-Fluoro-5-(pentafluorosulfur)bromobenzene
[1][2][3]
Executive Summary: The "Super-Lipophilic" Challenge
You are working with 3-Fluoro-5-(pentafluorosulfur)bromobenzene .[1] To successfully manipulate this molecule, you must understand that the pentafluorosulfanyl group (-SF₅ ) is not merely a "heavy" trifluoromethyl group; it is a lipophilicity amplifier .[1]
The -SF₅ group has a Hansch
This guide provides a self-validating framework for solvent selection based on the specific physicochemical interactions of the SF₅ moiety.
Part 1: The Physics of SF₅ Solvation
Q: Why doesn't this compound dissolve in methanol or aqueous mixtures like my other aryl halides?
A: This is due to the "Fluorous-Like" Shielding Effect .[1] The SF₅ group is a bulky, octahedral cage of fluorine atoms that creates a dense electron cloud around the sulfur core. This shell repels dipolar interactions found in water and short-chain alcohols (MeOH, EtOH).[1]
-
Mechanism: The high lipophilicity (LogP typically > 4.0 for this class) means the energy cost to disrupt the hydrogen-bonding network of water/methanol is too high for the solute to overcome.
-
Result: In polar protic solvents, the molecule will aggregate and phase-separate (oil out) rather than solvate.[1]
Q: What is the "Golden Rule" for dissolving SF₅-arenes?
A: "Like Dissolves Like" – but lean towards non-polar/polar-aprotic. The molecule consists of a lipophilic core (benzene + Br + SF₅) and a slightly polar withdrawer (F).[1]
Part 2: Application-Specific Solvent Selection (Decision Tree)
Use the following logic flow to select the correct solvent system for your specific experimental stage.
Figure 1: Decision matrix for solvent selection based on experimental intent.[1]
Scenario A: Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig)
Q: I am doing a Suzuki coupling. Can I use the standard DMF/Water system? A: Avoid if possible. While DMF dissolves the catalyst, the addition of water (base solution) often causes SF₅-arenes to precipitate as a gummy oil, killing the reaction kinetics by removing the substrate from the catalytic cycle.
-
Recommended Protocol: Use Toluene/Water (4:1) or 1,4-Dioxane .[1]
-
Why: Toluene solubilizes the highly lipophilic SF₅ substrate effectively.[1] The biphasic system (with vigorous stirring) allows the reaction to occur at the interface without crashing out the substrate.
Scenario B: Lithiation / Grignard Formation
Q: Can I generate the Grignard reagent in THF? A: Yes, but Diethyl Ether (Et₂O) is often superior for initiation.
-
Technical Insight: The electron-withdrawing nature of the SF₅ and F groups makes the C-Br bond more polarized, but also makes the resulting anion less stable (prone to elimination or benzyne formation if not controlled).
-
Protocol: Start in anhydrous Et₂O at -78°C. If solubility is an issue at low temps, add THF dropwise until clear.
-
Warning: Never use halogenated solvents (DCM) for lithiation; they will react violently.[1]
Part 3: Troubleshooting Common Issues
Issue 1: "Oiling Out" During Recrystallization
Symptom: You cool your hot solution, and instead of crystals, a second liquid layer forms at the bottom. Cause: The solvent system is too polar, or the concentration is too high (supersaturation point crossed too fast). The SF₅ compound behaves like a "fluorous oil."[1] Fix:
-
Re-dissolve the oil by heating.[1]
-
Add a co-solvent that is slightly more lipophilic (e.g., add 10% Toluene to your Hexane/EtOAc mix).[1]
-
Seed the mixture with a tiny crystal if available.
-
Cool very slowly (wrap the flask in cotton).
Issue 2: Emulsions During Aqueous Workup
Symptom: The organic and aqueous layers refuse to separate.[1] Cause: The SF₅ group's density and lipophilicity can create stable micelles with brine/surfactants.[1] Fix:
-
Density Check: SF₅ compounds are heavy.[1] Ensure you know which layer is organic (DCM layer will be on the bottom; Ether/EtOAc on top).[1]
-
Break the Emulsion: Add a small amount of Methanol or Acetone (1-2 mL) to the separatory funnel to disrupt surface tension, or filter the entire mixture through a pad of Celite.
Part 4: Experimental Data & Protocols
Table 1: Solvent Compatibility Matrix
| Solvent | Solubility (25°C) | Application Suitability | Notes |
| Dichloromethane (DCM) | High | Workup, Transport | Excellent general solvent.[1][2] High density. |
| Toluene | High | Cross-Coupling (Suzuki) | Best Choice for high-temp reactions.[1] |
| Diethyl Ether | Moderate | Lithiation | Good for low-temp reactions.[1] |
| THF | High | General Reaction | Good solubility, but watch for peroxides.[1] |
| Methanol/Ethanol | Low | NOT RECOMMENDED | Causes precipitation/oiling out.[1] |
| Hexanes | Moderate | Chromatography | Use as the non-polar eluent component.[1] |
Protocol: Rapid Solubility Determination (The "Drop Test")
Use this protocol if you are unsure about a specific solvent mixture.
-
Weigh 10 mg of 3-Fluoro-5-(pentafluorosulfur)bromobenzene into a 2 mL vial.
-
Add 100 µL of the target solvent.[1]
-
Vortex for 30 seconds.
-
Clear Solution: Solubility > 100 mg/mL (High).[1]
-
Cloudy/Solid: Proceed to step 4.
-
-
Add solvent in 100 µL increments up to 1 mL total.
-
If still solid after 1 mL, solubility is < 10 mg/mL (Low).[1]
-
References
-
Pentafluorosulfanyl Group Properties: Savoie, P. R., & Welch, J. T. (2015).[1][2][3][4] Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190.[1]
-
Lipophilicity Comparisons (SF5 vs CF3): Tokunaga, E., et al. (2013). Pentafluorosulfanyl Group (SF5) in Organic Chemistry.[1][2][5] Chemical Reviews, 113, 490-533.[1]
-
Cross-Coupling Solvent Effects: Sherwood, J. (2019).[1] Solvent effects in palladium catalysed cross-coupling reactions. Reaction Chemistry & Engineering.
Sources
- 1. Bromopentafluorobenzene | C6BrF5 | CID 9578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. escholarship.org [escholarship.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming the Steric Bulk of the SF5 Group in Catalytic Cycles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for challenges encountered when working with the sterically demanding pentafluorosulfanyl (SF5) group in catalytic reactions. The unique properties of the SF5 group, often dubbed a "super-trifluoromethyl group," offer significant advantages in medicinal chemistry and materials science, but its sheer size can present formidable hurdles in achieving efficient catalytic turnovers.[1][2][3] This resource combines theoretical understanding with field-proven strategies to help you navigate and overcome these obstacles.
Frequently Asked Questions (FAQs)
Q1: What makes the SF5 group so sterically bulky?
A1: The steric hindrance of the SF5 group arises from its unique octahedral geometry and the presence of five fluorine atoms surrounding a central sulfur atom.[4] This arrangement results in a functional group that is significantly larger than a trifluoromethyl (CF3) group and is often compared in size to a tert-butyl group.[5][6] This bulk can physically block the approach of reactants to the catalytic center, hindering key steps in the catalytic cycle such as oxidative addition and reductive elimination.[6][7]
Q2: How does the steric bulk of the SF5 group impact catalytic reactions?
A2: The primary impact is a decrease in reaction rate and efficiency. The large size of the SF5 group can:
-
Prevent substrate binding: The SF5 group can clash with the catalyst's ligands, making it difficult for the substrate to coordinate to the metal center.
-
Inhibit key mechanistic steps: Steps like oxidative addition, where the catalyst inserts into a bond, or reductive elimination, where the product is formed and released, can be slowed down or completely stalled due to the steric congestion around the reaction site.[8]
-
Promote side reactions: If the desired catalytic pathway is sterically hindered, alternative, undesired reactions may become more favorable.
Q3: Are there any electronic effects of the SF5 group that I should be aware of?
A3: Absolutely. The SF5 group is one of the most electron-withdrawing groups known in organic chemistry.[9][10] This strong electron-withdrawing nature can significantly influence the reactivity of the molecule, often making the adjacent atoms more electrophilic.[6] This electronic effect can sometimes be leveraged to promote certain reactions, but it can also exacerbate challenges in others, for example, by making an aryl-SF5 bond more resistant to oxidative addition.
Q4: Is the SF5 group stable under typical catalytic conditions?
A4: Yes, the SF5 group is known for its exceptional thermal and chemical stability due to the strong sulfur-fluorine bonds.[9][11] It is generally robust and does not decompose under the conditions used for most catalytic cross-coupling reactions.[11]
Troubleshooting Guides for Common Catalytic Reactions
This section provides detailed troubleshooting for specific issues you might encounter when using SF5-substituted substrates in common catalytic reactions.
Issue 1: Low or No Conversion in Suzuki-Miyaura Cross-Coupling
Symptoms:
-
Starting material (aryl-SF5 halide/triflate) is recovered largely unreacted.
-
Formation of homocoupled boronic acid byproduct.
-
Low yield of the desired biaryl product.
Root Cause Analysis: The significant steric bulk of the SF5 group, especially when positioned ortho to the reacting site, can severely hinder the transmetalation and/or reductive elimination steps of the Suzuki-Miyaura catalytic cycle. The catalyst's ligands may be too bulky, creating a "crowded" environment around the metal center that the SF5-substituted substrate cannot effectively access.
Solutions and Experimental Protocols:
Strategy 1: Ligand Modification - Tuning Steric and Electronic Properties
The choice of ligand is paramount when dealing with sterically demanding substrates. The goal is to find a ligand that is bulky enough to promote monoligation and facilitate reductive elimination but not so bulky that it prevents the substrate from coordinating.[12]
Experimental Protocol: Ligand Screening for Suzuki-Miyaura Coupling of an ortho-SF5-Aryl Bromide
-
Reaction Setup: In a nitrogen-filled glovebox, add the aryl bromide (1.0 equiv), boronic acid (1.5 equiv), palladium precatalyst (e.g., Pd2(dba)3, 2 mol%), and the respective phosphine ligand (4 mol%) to a reaction vial.
-
Solvent and Base: Add a suitable solvent (e.g., toluene/water or dioxane/water) and a base (e.g., K3PO4, 3.0 equiv).
-
Reaction Conditions: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Analysis: Compare the conversion and yield for each ligand to identify the optimal choice.
Table 1: Ligand Screening for Suzuki-Miyaura Coupling
| Ligand | Type | Key Feature | Expected Outcome for SF5 Substrates |
| P(t-Bu)3 | Monophosphine | Highly bulky and electron-donating | Can be effective in promoting reductive elimination, but may be too bulky for initial coordination.[8] |
| SPhos | Buchwald Ligand | Bulky biarylphosphine | Often a good starting point for challenging couplings due to its ability to stabilize the active catalyst. |
| XPhos | Buchwald Ligand | More sterically demanding than SPhos | May be beneficial if reductive elimination is the rate-limiting step. |
| RuPhos | Buchwald Ligand | Less sterically demanding than XPhos | A good option if substrate coordination is the primary issue. |
| N-Heterocyclic Carbenes (NHCs) | Carbene Ligand | Strong sigma-donors, often with tunable steric bulk | Can offer high stability and activity, particularly with flexible steric bulk.[12] |
Causality: Highly bulky and electron-donating ligands like P(t-Bu)3 can accelerate the reductive elimination step, which is often slow for sterically hindered substrates.[8] However, a balance must be struck, as excessive bulk can inhibit the initial oxidative addition. Ligands with "flexible" steric bulk can be particularly advantageous.[12]
Strategy 2: Modifying Reaction Parameters
Higher Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, be mindful of potential catalyst decomposition or side reactions at elevated temperatures.[13]
Different Solvent Systems: The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species. Aprotic polar solvents like DMF or DMA can sometimes improve reaction rates.
Alternative Palladium Precatalysts: Using more active precatalysts, such as those based on palladacycles, can sometimes lead to better results.
Issue 2: Poor Reactivity in Buchwald-Hartwig Amination
Symptoms:
-
Incomplete conversion of the aryl-SF5 halide.
-
Formation of hydrodehalogenated arene byproduct.
-
Low yield of the desired arylamine.
Root Cause Analysis: Similar to Suzuki coupling, the steric hindrance of the SF5 group can impede the coordination of the amine and the subsequent C-N bond-forming reductive elimination. The strong electron-withdrawing nature of the SF5 group can also decrease the electron density at the ipso-carbon, making oxidative addition more challenging.
Solutions and Experimental Protocols:
Strategy 1: Employing Specialized Ligand Systems
For Buchwald-Hartwig amination, specific classes of ligands have been developed to handle sterically demanding substrates.
Experimental Protocol: Ligand Optimization for Buchwald-Hartwig Amination
-
Catalyst Preparation: In a glovebox, pre-mix the palladium source (e.g., Pd(OAc)2, 2 mol%) and the ligand (e.g., a Josiphos-type ligand, 2.2 mol%) in a solvent like toluene for 15-30 minutes.
-
Reaction Assembly: To a separate reaction vessel, add the aryl-SF5 halide (1.0 equiv), the amine (1.2 equiv), and a strong, non-nucleophilic base (e.g., LiHMDS or NaOtBu, 1.5 equiv).
-
Reaction Execution: Add the pre-formed catalyst solution to the reaction mixture, seal the vessel, and heat to the required temperature (typically 90-120 °C).
-
Work-up and Analysis: After the reaction is complete (monitored by an appropriate method), perform a standard aqueous work-up and purify the product by column chromatography.
Table 2: Recommended Ligands for Amination of Sterically Hindered Aryl Halides
| Ligand Family | Example | Key Advantage |
| Josiphos | (R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine | Effective for a wide range of sterically hindered substrates. |
| Buchwald Biarylphosphines | BrettPhos, RuPhos | Highly active and versatile for C-N bond formation. |
| Mor-DalPhos | Specifically designed for challenging aminations. |
Causality: These specialized ligands possess a unique combination of steric bulk and electronic properties that create a highly active and stable catalytic species capable of accommodating the bulky SF5 group and facilitating the difficult C-N bond formation.
Strategy 2: The Use of Bulky Bases
In some cases, the choice of base can influence the outcome. While strong bases are necessary, extremely bulky bases can sometimes exacerbate steric issues. It may be beneficial to screen different alkoxide or amide bases.[14]
Visualizing the Challenge and Solution
The following diagrams illustrate the concepts discussed.
Caption: Steric clash between the bulky SF5 group and catalyst ligands.
Caption: Troubleshooting key steps in a cross-coupling catalytic cycle.
Concluding Remarks
Overcoming the steric challenges posed by the pentafluorosulfanyl group requires a systematic and informed approach. By understanding the root causes of poor reactivity and methodically applying strategies such as ligand optimization and reaction parameter adjustments, researchers can successfully incorporate this valuable functional group into their target molecules. This guide serves as a starting point for troubleshooting, and further exploration of the literature for specific reaction types is always encouraged.
References
- Rowan. (n.d.). The Pentafluorosulfanyl Group (SF5).
-
American Chemical Society. (n.d.). Synthesis, structure, and reactivity of compounds bearing the SF5 group and its congeners | Poster Board #3883. Retrieved from [Link]
-
Hep Journals. (n.d.). Synthesis and Reaction of Pentafluorosulfanyl Chloride (SF 5 Cl). Retrieved from [Link]
-
Melius Organics. (n.d.). Pentafluorosulfanyl (SF5) technology. Retrieved from [Link]
-
Nguyen, T. M., René, F., Bizet, V., & Cahard, D. (2026). Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. Chemical Society Reviews, 55(5), 1333–1351. [Link]
- Kucher, H., Wenzel, J. O., & Rombach, D. (2024).
-
CoLab. (2024, August 9). Recent advances in the chemistry and the application of SF5-compounds. Retrieved from [Link]
-
PubMed. (2026, January 5). Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. Retrieved from [Link]
-
Figshare. (2023, June 9). Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry. Retrieved from [Link]
-
Doyle, A. G., & Wu, K. (2017). Ligand design overcomes bottlenecks in Ni(I)-catalyzed C(sp²)–heteroatom couplings. ChemRxiv. [Link]
-
Bizet, V., et al. (2024). Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes. Comptes Rendus de l'Académie des Sciences. [Link]
-
Jui, N. T., & König, B. (2021). Photoredox Catalytic Pentafluorosulfanylative Domino Cyclization of α-Substituted Alkenes to Oxaheterocycles by Using SF6. Angewandte Chemie International Edition, 60(20), 11234-11238. [Link]
-
Bizet, V., et al. (2024). Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes. Comptes Rendus. Chimie, 27(S1), 1-13. [Link]
-
Lee, J., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 25(23), 5576. [Link]
-
Semantic Scholar. (2024, July 8). Recent Advances in the Chemistry and Application of SF 5 -Compounds. Retrieved from [Link]
-
Blanchard, N., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au, 1(1), 16-23. [Link]
-
Wang, X., et al. (2025). Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6. ChemRxiv. [Link]
- Dolbier, W. R. (2005). Reactions of Organic Pentafluorosulfanyl-Containing Compounds. Journal of Fluorine Chemistry, 126(2), 157-163.
-
Princeton University. (2017, March 27). Subtle steric differences reveal a model for Ni cross-coupling success. Retrieved from [Link]
-
van Leeuwen, P. W. N. M. (2017). Ligand Template Strategies for Catalyst Encapsulation. Accounts of Chemical Research, 50(4), 835-845. [Link]
-
Paquin, J. F., et al. (2014). Racemic and enantioselective metal-catalyzed synthesis of SF5-containing diarylmethanols. Organic & Biomolecular Chemistry, 12(26), 4749-4755. [Link]
-
University of California, Irvine. (n.d.). Ligand Design in the Optimization of Reduction Catalysis Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Retrieved from [Link]
- König, B., et al. (2025). Photoredox Catalytic Hydropentafluorosulfanylation of Alkynes by Sulfur Hexafluoride.
-
Paquin, J. F. (2014). Developments in the synthesis of new SF5-containing compounds [Doctoral dissertation, ETH Zurich]. [Link]
-
Wencel-Delord, J., & Glorius, F. (2025). An elusive cross coupling of α-pentafluorosulfanylated S,S-ketene acetals. ChemRxiv. [Link]
-
Dolbier, W. R. (2018). The control of stereochemistry by the pentafluorosulfanyl group. Beilstein Journal of Organic Chemistry, 14, 1175-1183. [Link]
- Pitts, C. R., & Togni, A. (2025). Recent Advances in the Synthesis and Medicinal Chemistry of SF5 and SF4Cl Compounds. Chimia.
-
Dolbier, W. R. (2018). The control of stereochemistry by the pentafluorosulfanyl group. Organic & Biomolecular Chemistry, 16(14), 2416-2426. [Link]
- Deng, M. (2026, February 16). Overcoming synthetic barriers: Solving the old puzzle of CF₃SF₄. Chemistry World.
- Davies, H. M. L., & Denton, J. R. (2026). Diastereoselective Cyclopropanation with Secondary Diazoacetamides to Access endo-Azabicyclo[3.1.0]hexane-6-carboxamides. Organic Letters.
-
Zanda, M., & Altomonte, S. (2012). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. Journal of Fluorine Chemistry, 143, 57-93. [Link]
-
Slideshare. (n.d.). Troubleshooting of Catalytic Reactors. Retrieved from [Link]
-
Reddit. (2023, February 17). Hydrogenation troubleshooting. Retrieved from [Link]
-
Lee, J., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF 5 )-Containing Meta-Diamide Insecticides. MDPI. [Link]
-
Master Organic Chemistry. (2012, October 24). Bulky Bases in Elimination Reactions. Retrieved from [Link]
Sources
- 1. Pentafluorosulfanyl (SF5) technology - Melius Organics [meliusorganics.com]
- 2. sussex.figshare.com [sussex.figshare.com]
- 3. SF5-containing building blocks - Enamine [enamine.net]
- 4. journal.hep.com.cn [journal.hep.com.cn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The control of stereochemistry by the pentafluorosulfanyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 10. Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Handling moisture sensitivity in organometallic reactions of SF5 compounds
Technical Support Center: Handling Moisture Sensitivity in SF5 Organometallic Chemistry
Ticket System Status: [ONLINE] Current Wait Time: < 1 min Subject Specialist: Senior Application Scientist (Fluorine Chemistry Division)
Introduction: The SF5 Paradox
Welcome to the SF5 Technical Support Hub. You are likely here because you have encountered the "SF5 Paradox": The pentafluorosulfanyl (
This guide moves beyond generic "dry technique" advice. We address the specific chemical failures caused by hydrolysis in SF5 chemistry: the liberation of corrosive HF, the "green flame" death of radical initiators, and the decomposition of lithiated intermediates.
Module 1: The Reagent — Handling Gas
Issue:
The Failure Mode:
Moisture entry
Protocol: The "Dry-Ice Condenser" Setup
Do not use standard balloon techniques for
-
System Prep: Flame-dry all glassware. Replace standard rubber septa with Teflon-lined septa (HF attacks rubber).
-
Condensation:
must be condensed into a pre-weighed, cooled Schlenk flask at -78 °C (Dry Ice/Acetone). -
Solvent Choice: Use anhydrous Hexane or
. Avoid ethers (THF) during the initial condensation if strong Lewis acids will be added later, as HF can cleavage cyclic ethers.
Visual Workflow: SF5Cl Gas Transfer
Figure 1: Safe transfer manifold for SF5Cl gas. Note the cold trap is essential not just for purity, but to prevent back-flow of moisture which generates HF in the cylinder regulator.
Module 2: Radical Initiation (The Factor)
Issue: The addition of
Troubleshooting Table: Radical Addition Failures
| Symptom | Diagnosis | Root Cause | Corrective Action |
| No Reaction | Initiator Death | Use fresh 1.0M hexane solution. Add | |
| Violent Exotherm | Runaway Initiation | Too much | strictly control air injection (0.5 mL of dry air per mmol substrate). |
| Etched Glass | HF Generation | Moisture hydrolyzed | STOP. Neutralize with |
| Low Yield | Polymerization | Solvent was "too dry" (no | Use anhydrous solvent, but ensure controlled air injection (slowly). |
Module 3: Organometallic Stability (Lithium vs. Magnesium)
Issue: You want to functionalize an aromatic ring containing an SF5 group. Critical Insight: The SF5 group is electron-withdrawing but fragile toward strong, non-hindered bases.
-
The Forbidden Reagent: n-Butyllithium (n-BuLi) .
-
Mechanism of Failure: n-BuLi attacks the sulfur center or causes
-elimination of fluoride, destroying the cage.
-
-
The Approved Reagents:
-
PhMgBr / iPrMgCl (Grignards): Generally safe at 0°C to Room Temp.
-
LTMP (Li-TMP) / LDA: Sterically hindered bases are required if lithiation is necessary.
-
Turbo-Grignard (iPrMgCl·LiCl): The gold standard for Halogen-Magnesium exchange on SF5-arenes.
-
Protocol: Halogen-Metal Exchange on SF5-Arenes
-
Substrate: 1-Bromo-4-(pentafluorosulfanyl)benzene.
-
Solvent: Anhydrous THF (<50 ppm
). -
Reagent: iPrMgCl·LiCl (1.1 equiv).
-
Temp: -20 °C (Do not go to RT immediately).
-
Quench: Electrophile must be dry.
Visual Workflow: Organometallic Stability Logic
Figure 2: Decision tree for selecting organometallic reagents compatible with the SF5 moiety. Note the high risk of n-BuLi.
Frequently Asked Questions (FAQ)
Q: My reaction mixture turned cloudy and etched the glass. What happened?
A: You have generated Hydrofluoric Acid (HF). This occurs when
-
Fix: Quench immediately with aqueous Sodium Bicarbonate. For future reactions, add dry Potassium Fluoride (KF) or
to the reaction mixture as an acid scavenger to protect the glassware and the substrate.
Q: Can I use standard Schlenk lines for
-
Fix: Use a dedicated "fluorine" line if possible. If not, clean the manifold immediately after use. Use Krytox (fluorinated grease) instead of standard silicone grease, as silicone grease degrades rapidly in the presence of reactive fluorine species.
Q: I need to make an SF5-Lithium species. Is it impossible? A: Direct Lithium-Halogen exchange is risky.
-
Workaround: Perform a Bromine-Magnesium exchange using iPrMgCl·LiCl (Turbo Grignard) first. If you absolutely need the Lithium species, you can perform a transmetallation (
) at -78°C, but usually, the Grignard is sufficient for reactivity with aldehydes/ketones.
References
-
Pentafluorosulfanyl Chemistry: A New Era. Chemical Reviews. (Authoritative review on SF5 stability and synthetic methods).
-
Radical Addition of SF5Cl to Alkynes. Journal of Organic Chemistry. (Dolbier's seminal work on Et3B initiated addition).
-
Synthesis and Reactivity of SF5-Lithium Intermediates. Angewandte Chemie Int. Ed. (Discussion on the instability of SF5-Li and alternatives).
-
Handling of SF5Cl and HF Safety. Journal of Fluorine Chemistry. (Safety protocols for hydrolyzable fluorine reagents).
Sources
Technical Support Center: Chromatography of SF5-Substituted Aromatics
Doc ID: TS-SF5-AROM-001 | Version: 2.1 | Last Updated: 2026-02-24 Department: Application Science & Method Development
Executive Summary: The "Super-Trifluoromethyl" Challenge
Welcome to the technical guide for handling pentafluorosulfanyl (
The Core Issue: The
-
Lipophilicity:
is significantly more lipophilic than ( vs ). -
Sterics: It adopts a rigid square pyramidal geometry, creating a "protective" steric shield that is larger than a tert-butyl group.
-
Dipole: Despite being lipophilic, it induces a strong dipole moment.[1]
This unique "Polar-Lipophilic Paradox" requires specific adjustments to your chromatography methods.
Quick Reference Data: The Lipophilicity Gap
Use this table to predict retention shifts when moving from
| Substituent | Hansch | Hammett | Steric Bulk (vs | Predicted RP-HPLC Shift | Predicted NP-Flash Shift |
| -H | 0.00 | 0.00 | N/A | Baseline | Baseline |
| -CF3 | 0.88 | 0.54 | Smaller | Retained | Elutes Faster |
| -SF5 | 1.51 | 0.68 | Comparable/Larger | Strongly Retained | Elutes Very Fast |
Key Insight: On Reverse Phase (C18),
compounds will elute significantly later than theiranalogs. On Normal Phase (Silica), they often travel near the solvent front unless the gradient is shallow.
Troubleshooting Guides (Q&A)
Module A: Normal Phase (Flash Chromatography)
Q: My SF5 product is co-eluting with the solvent front on TLC/Flash. Why?
A: This is due to "Lipophilic Overload." The
-
The Fix: You must reduce the polarity of your mobile phase more than you expect.
-
If you used 20% EtOAc/Hexane for the
analog, start with 5% EtOAc/Hexane for the analog. -
Pro Tip: Use Toluene as a modifier. The
interactions between Toluene and the electron-deficient -aromatic ring can provide unique selectivity that Hexane lacks.
-
Q: I cannot separate my SF5 product from the CF3 starting material/impurity. A: This is a common synthesis byproduct issue.
-
The Mechanism: Both are non-polar on silica, making separation difficult.
-
The Fix: Switch to Reverse Phase Flash (C18) .
-
On Silica (Normal Phase), the
is small because both are "slippery." -
On C18 (Reverse Phase), the
(retention time) is large because the binds much more strongly to the C18 chains than due to the Hansch difference (1.51 vs 0.88).
-
Module B: Reverse Phase (HPLC/LC-MS)
Q: My peak is broadening or tailing significantly on C18. A: This is often caused by poor solubility in the aqueous component of the mobile phase or steric mismatch.
-
The Fix:
-
Temperature: Increase column temperature to 40–50°C. The
group is bulky; heat improves mass transfer kinetics. -
Solvent: Switch Methanol to Acetonitrile (MeCN) . MeCN is a stronger solvent for fluorinated aromatics and suppresses dipole-associated peak broadening better than MeOH.
-
Q: The retention time is unstable (drifting).
A: While
-
The Fix: Buffer your mobile phase. Do not rely on simple 0.1% Formic Acid. Use 10 mM Ammonium Formate (pH 3.8) or Ammonium Bicarbonate (pH 10) to lock the ionization state of the rest of the molecule.
Visualizing the Separation Logic
The following diagrams illustrate the decision-making process and the physical separation mechanism.
Diagram 1: Method Development Decision Tree
This workflow guides you based on the specific separation challenge.
Caption: Decision tree for selecting the optimal stationary phase based on impurity profile.
Diagram 2: Elution Order Map (Silica vs. C18)
Visualizing how the
Caption: Comparative elution orders. Note the inversion of order between Normal Phase and Reverse Phase.
Standardized Protocol: TLC Optimization for SF5 Compounds
Objective: To determine the correct flash chromatography solvent system without wasting silica.
-
Preparation: Prepare a 1 mg/mL solution of your
compound in DCM. -
Spotting: Spot on a standard Silica Gel 60
plate. -
Eluent Screening (The "Rule of Halves"):
-
Attempt 1: 20% EtOAc in Hexane (Standard starting point).
-
Result: Likely
(Too high).
-
-
Attempt 2: 10% EtOAc in Hexane.
-
Result: Likely
.
-
-
Attempt 3: 100% Toluene (Alternative selectivity).
-
Result: Check for spot compactness.[2] Toluene often tightens
aromatic spots compared to Hexane/EtOAc.
-
-
-
Visualization: Use UV (254 nm).
-
Note: If the compound is not UV active (rare for aromatics), use Permanganate stain . Do not use Anisaldehyde or heat heavily, as while
is stable, the high volatility of small organics can lead to sample evaporation before staining.
-
References
-
Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides . National Institutes of Health (PMC). Available at: [Link]
-
The Pentafluorosulfanyl Group (SF5) - Properties and Applications . Rowan Scientific. Available at: [Link]
-
Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons . MDPI Molecules. Available at: [Link]
-
Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles . ACS Organic & Inorganic Au. Available at: [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Distinguishing Pentafluorosulfanyl (SF₅) and Trifluoromethyl (CF₃) Groups Using Infrared Spectroscopy
An objective comparison of the product's performance with other alternatives, supported by experimental data, for researchers, scientists, and drug development professionals.
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for modulating molecular properties. Among the most impactful are the trifluoromethyl (CF₃) and the pentafluorosulfanyl (SF₅) groups. While both are prized for their ability to enhance metabolic stability, lipophilicity, and binding affinity, their distinct electronic and steric profiles demand precise analytical techniques for their characterization. Infrared (IR) spectroscopy emerges as a powerful, non-destructive tool for this purpose, offering a spectroscopic "fingerprint" based on the unique vibrational modes of each group.
This guide provides an in-depth comparison of the distinctive IR bands of the SF₅ and CF₃ groups, grounded in experimental data and established spectroscopic principles. We will explore the underlying reasons for their spectral differences and provide a practical framework for researchers to confidently identify and differentiate these crucial moieties in their own work.
The Vibrational Landscape: Why SF₅ and CF₃ Have Distinct IR Signatures
The key to differentiating the SF₅ and CF₃ groups via IR spectroscopy lies in their fundamental differences in molecular geometry, bond strength, and atomic masses. The CF₃ group possesses a C₃ᵥ symmetry, characterized by C-F stretching and bending modes. In contrast, the SF₅ group has a C₄ᵥ symmetry, leading to a more complex vibrational spectrum with distinct S-F stretching and deformation modes.
The heavier sulfur atom and the greater number of fluorine atoms in the SF₅ group result in vibrational modes that are generally found at lower frequencies compared to the C-F vibrations of the CF₃ group. Furthermore, the electronic environment of the sulfur atom in the SF₅ group, with its hypervalent state, significantly influences the S-F bond characteristics and, consequently, their IR absorption frequencies.
Comparative Analysis of IR Absorption Bands
Experimental data consistently reveals well-defined spectral regions where the characteristic absorption bands of the SF₅ and CF₃ groups appear. The following table summarizes these key distinctions:
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Notes |
| Trifluoromethyl (CF₃) | Asymmetric C-F Stretch | 1350 - 1120 | Strong | Often appears as a series of strong, sharp bands. |
| Symmetric C-F Stretch | 1150 - 1100 | Strong | Can sometimes overlap with the asymmetric stretch. | |
| C-F Bending (Deformation) | 700 - 600 | Medium to Weak | May be less prominent and harder to assign. | |
| Pentafluorosulfanyl (SF₅) | S-Fₑ (Equatorial) Stretch | ~890 - 840 | Very Strong | A highly characteristic and intense band. |
| S-Fₐ (Axial) Stretch | ~840 - 780 | Strong to Medium | Often appears as a distinct shoulder or a separate band. | |
| SF₅ Deformation | ~630 - 580 | Medium | A complex region with multiple overlapping bands. |
The most striking difference is the presence of the very strong S-F equatorial stretching band for the SF₅ group in the 890-840 cm⁻¹ region. This band is typically the most intense in the spectrum and serves as a primary diagnostic marker. The CF₃ group, on the other hand, dominates the 1350-1120 cm⁻¹ region with its strong C-F stretching vibrations. The absence of significant absorption in this higher wavenumber region for an SF₅-containing compound is a key indicator of its identity.
Experimental Workflow for IR Analysis
A systematic approach is crucial for obtaining high-quality IR spectra and making accurate assignments. The following workflow outlines the key steps from sample preparation to data interpretation.
Caption: A typical experimental workflow for the IR analysis of SF₅ and CF₃ containing compounds.
Detailed Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
Attenuated Total Reflectance (ATR) is a widely used technique for the analysis of solid and liquid samples due to its minimal sample preparation requirements.
I. Instrument Preparation and Background Collection
-
Instrument Purge: Ensure the FT-IR spectrometer has been adequately purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference. This is crucial for accurate measurements in the lower wavenumber region where some SF₅ deformation bands may appear.
-
ATR Crystal Cleaning: Clean the ATR crystal (typically diamond or germanium) with an appropriate solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe. A clean crystal is essential for a good signal-to-noise ratio.
-
Background Spectrum: With the clean, empty ATR crystal in place, collect a background spectrum. This spectrum will be automatically subtracted from the sample spectrum to remove contributions from the instrument and the surrounding atmosphere. A typical background scan involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
II. Sample Analysis
-
Sample Application: For solid samples, place a small amount of the powder onto the ATR crystal and apply firm, even pressure using the instrument's pressure clamp. For liquid samples, a single drop is usually sufficient to cover the crystal.
-
Sample Spectrum Collection: Collect the sample spectrum using the same acquisition parameters (number of scans, resolution) as the background spectrum. This ensures accurate subtraction and minimizes artifacts.
III. Data Processing and Interpretation
-
ATR Correction: Apply an ATR correction to the collected spectrum. This mathematical correction accounts for the wavelength-dependent depth of penetration of the IR beam into the sample, resulting in a spectrum that more closely resembles a traditional transmission spectrum.
-
Baseline Correction: If the baseline of the spectrum is sloped or curved, apply a baseline correction algorithm to flatten it. This allows for more accurate peak picking and integration.
-
Peak Identification: Identify the prominent absorption bands in the spectrum and compare their wavenumbers to the characteristic regions for SF₅ and CF₃ groups as outlined in the table above. Pay close attention to the 1350-1120 cm⁻¹ region for CF₃ bands and the 890-780 cm⁻¹ region for the distinctive SF₅ stretches.
Trustworthiness and Self-Validation
The protocols described above are designed to be self-validating. The high intensity of the key SF₅ and CF₃ stretching bands provides a strong signal that is typically well-resolved from other vibrational modes in the molecule. For further confidence, consider the following:
-
Internal Consistency: The presence of multiple characteristic bands for each group (e.g., both asymmetric and symmetric stretches for CF₃) provides internal validation of the assignment.
-
Comparison to Analogs: If available, comparing the spectrum of an unknown compound to that of a known analog lacking the SF₅ or CF₃ group can help to confirm the assignment of the fluorine-related bands.
-
Orthogonal Techniques: While IR spectroscopy is a powerful tool, its findings should ideally be corroborated by other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁹F NMR is particularly definitive) and mass spectrometry for unambiguous structure elucidation.
Conclusion
Infrared spectroscopy offers a rapid, reliable, and readily accessible method for distinguishing between the pentafluorosulfanyl and trifluoromethyl groups. The key to their differentiation lies in the distinct and well-separated frequency regions of their respective S-F and C-F stretching vibrations. By following a systematic experimental workflow and understanding the fundamental principles behind their spectral differences, researchers can confidently characterize these important functional groups, accelerating the pace of innovation in drug discovery and materials science.
References
-
Welch, J. T., & Kirsch, P. (2019). The Pentafluorosulfanyl Group in Drug Discovery and Development. Angewandte Chemie International Edition, 58(44), 15586-15604. [Link]
-
Levin, I. W., & Abramowitz, S. (1966). Vibrational Spectra of Pentafluorosulfur Chloride and Pentafluorosulfur Bromide. The Journal of Chemical Physics, 44(7), 2562-2567. [Link]
Illuminating the Geometry of a "Super-Trifluoromethyl" Group: A Comparative Guide to SF5-Phenyl Ring Structures
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional arrangement of molecular fragments is paramount for rational design and predicting physicochemical properties. The pentafluorosulfanyl (SF5) group, often dubbed a "super-trifluoromethyl" group, has emerged as a fascinating substituent in medicinal and materials chemistry due to its unique electronic and steric characteristics.[1] This guide provides an in-depth comparison of the experimental and computational methods used to determine the geometry of the SF5-phenyl ring, with a focus on X-ray crystallography as the gold standard.
The SF5 group's distinct octahedral geometry, high electronegativity, and significant steric bulk impart profound effects on the molecules it adorns, influencing properties like metabolic stability, lipophilicity, and binding affinity.[1][2] An accurate understanding of the SF5-phenyl ring's geometry—including bond lengths, bond angles, and torsional arrangements—is therefore crucial for harnessing its full potential in molecular design.
The Gold Standard: Unveiling Solid-State Geometry with X-ray Crystallography
Single-crystal X-ray diffraction (XRD) provides the most definitive and high-resolution structural data for molecules in the solid state. By analyzing the diffraction pattern of X-rays passing through a crystalline sample, researchers can construct a detailed three-dimensional electron density map, revealing the precise positions of each atom.
A notable example is the crystal structure of 3-(pentafluorosulfanyl)benzoic acid .[3][4] The crystallographic data for this compound offers a clear picture of the SF5-phenyl geometry.
Key Geometric Parameters from X-ray Crystallography
Analysis of various crystallographically characterized aromatic SF5 compounds reveals consistent geometric features. The sulfur atom of the SF5 group adopts a distorted octahedral geometry. The S-F bond lengths are not all equivalent; the axial S-F bond (trans to the phenyl ring) is typically slightly shorter than the four equatorial S-F bonds.
| Parameter | Typical Range from X-ray Data |
| C–S Bond Length | ~1.75 - 1.80 Å |
| Axial S–F Bond Length (S-Fax) | ~1.56 - 1.58 Å |
| Equatorial S–F Bond Length (S-Feq) | ~1.57 - 1.62 Å |
| C–S–Feq Bond Angle | ~90° |
| Feq–S–Feq Bond Angle | ~90° (cis) / ~180° (trans) |
| C–S–Fax Bond Angle | ~180° |
| Phenyl Ring Dihedral Angle | Variable, influenced by packing |
Table 1: Typical geometric parameters for the SF5-phenyl moiety derived from single-crystal X-ray diffraction data.
The geometry of the SF5 group is remarkably consistent across different substituted phenyl rings, highlighting its robust structural nature. The supramolecular interactions in the crystal lattice, such as hydrogen bonding and π-π stacking, can influence the overall conformation and packing of the molecules.[5][6][7]
Experimental Protocol: From Powder to Picture - A Crystallography Workflow
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The following protocol outlines a generalized workflow for the synthesis and crystallization of SF5-phenyl compounds.
Synthesis of a Substituted SF5-Phenyl Compound
The synthesis of SF5-substituted aromatic compounds often involves multi-step procedures. For instance, the synthesis of 3-(pentafluorosulfanyl)benzoic acid can be achieved from 1-nitro-3-(pentafluorosulfanyl)benzene through a series of reduction, diazotization, and oxidation reactions.[3][4]
Crystallization Methodologies
Several techniques can be employed to grow single crystals from a purified compound. The choice of solvent and method is critical and often requires empirical optimization.
Step-by-Step Crystallization Protocol (Slow Evaporation):
-
Solubility Screening: Determine the solubility of the purified SF5-phenyl compound in a range of solvents (e.g., acetone, ethanol, ethyl acetate, toluene, hexane) to identify a solvent in which the compound is moderately soluble.
-
Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature. Gentle warming can be used to aid dissolution.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.
-
Slow Evaporation: Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle. This allows for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization dish or a quiet corner of a laboratory bench.
-
Crystal Growth: Monitor the vial over several days to weeks for the formation of single crystals. The rate of evaporation can be controlled by adjusting the size of the pinhole or by placing the vial in a larger, sealed container with a small amount of a more volatile anti-solvent (vapor diffusion).
Experimental workflow for determining the SF5-phenyl ring geometry.
Alternative and Complementary Techniques
While X-ray crystallography provides unparalleled detail in the solid state, other techniques offer valuable insights, particularly for the gas phase or for providing averaged structural information in solution.
Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction is a powerful technique for determining the molecular structure of volatile compounds free from intermolecular interactions present in the crystalline state. The diffraction of an electron beam by gas-phase molecules provides information about internuclear distances. While no specific GED data for pentafluorosulfanylbenzene was found, studies on related compounds like ethynyl and vinyl pentafluorosulfur derivatives provide valuable comparative data for the SF5 group's geometry. This technique would be ideal for determining the equilibrium geometry of the SF5-phenyl ring without the influence of crystal packing forces.
Computational Chemistry (DFT)
Density Functional Theory (DFT) has become an indispensable tool for predicting and rationalizing molecular structures and properties.[8][9][10][11][12] DFT calculations can provide optimized geometries that are often in good agreement with experimental data from X-ray crystallography and GED. These calculations are particularly useful for:
-
Predicting geometries of molecules that are difficult to crystallize.
-
Understanding the electronic effects of the SF5 group on the phenyl ring.
-
Calculating spectroscopic properties (NMR, IR) to aid in experimental characterization.
DFT calculations on SF5-phenyl derivatives can accurately reproduce the key geometric parameters observed in crystal structures, such as the distorted octahedral geometry of the SF5 group and the relative bond lengths.
Comparative Analysis: Weaving Together the Data
A comprehensive understanding of the SF5-phenyl ring's geometry emerges from comparing data from these different techniques.
-
X-ray Crystallography: Provides the precise solid-state structure, including the influence of intermolecular interactions on conformation.
-
Gas-Phase Electron Diffraction: Reveals the intrinsic geometry of the molecule in the absence of packing forces, offering a valuable benchmark for computational models.
-
DFT Calculations: Offer a powerful predictive tool that can complement and rationalize experimental findings, providing insights into the electronic structure that governs the observed geometry.
Discrepancies between solid-state (XRD) and gas-phase (GED or DFT) geometries can often be attributed to the effects of crystal packing. For the SF5-phenyl moiety, the torsional angle between the SF5 group and the phenyl ring is one parameter that is likely to be influenced by the crystalline environment.
Conclusion
The determination of the SF5-phenyl ring geometry is a critical aspect of harnessing the unique properties of the pentafluorosulfanyl group in drug discovery and materials science. X-ray crystallography stands as the definitive method for elucidating the solid-state structure, providing a wealth of precise geometric data. When complemented with gas-phase experimental techniques and validated by computational methods like DFT, a complete and nuanced understanding of this "super-trifluoromethyl" group's structural characteristics can be achieved. This integrated approach empowers researchers to make more informed decisions in the design and optimization of novel SF5-containing molecules.
References
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Gas-phase fluorine migration reactions in the radical cations of pentafluorosulfanylbenzene (Aryl-SF₅) and benzenesulfonyl fluoride (Aryl-SO₂F) derivatives and in the 2,5-xylylfluoroiodonium ion. (2014). Journal of Mass Spectrometry, 49(6), 481-489. [Link]
-
Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine. (2022). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 4), 405-409. [Link]
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Synthesis and Characterization of New Monosubstituted Pillar[8]arene with Terminal Carboxyl Group. (2025). Preprints.org. [Link]
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Exploration of DFT and TD-DFT computation to investigate the interaction between paracetamol and lithium or its compounds. (2021). Scientific Reports, 11(1), 1-13. [Link]
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Crystal Structures of Novel Phenyl Fulgides. (2025). Preprints.org. [Link]
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Synthesis and characterisation of 3- and 4-(pentafluorosulfanyl)benzoic acid derivatives. X-ray structure of 3-SF5-C6H4-COOH. (2002). Journal of Fluorine Chemistry, 117(2), 147-151. [Link]
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Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. (2021). ACS Organic & Inorganic Au, 1(1), 18-25. [Link]
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The Supramolecular Structural Chemistry of Pentafluorosulfanyl and Tetrafluorosulfanylene Compounds. (2021). Chemistry – A European Journal, 27(21), 6086-6093. [Link]
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Monofunctionalized pillar[8]arenes: synthesis and supramolecular structure. (2011). Chemical Communications, 47(27), 7650-7652. [Link]
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On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. (2025). arXiv. [Link]
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Crystal Structures of Novel Phenyl Fulgides. (2026). Molecules, 31(1), 1. [Link]
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Synthesis of different aryl‐SF5 and heteroaryl‐SF5 compounds. (n.d.). ResearchGate. [Link]
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Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule. (2025). ResearchGate. [Link]
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Crystal Structures of Novel Phenyl Fulgides. (2026). ResearchGate. [Link]
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The Pentafluorosulfanyl Group (SF5). (n.d.). Rowan. [Link]
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Comparison of pillar[8]arene and calix[3]arene anion receptor ability in aqueous media. (2014). Chemical Communications, 50(50), 6649-6652. [Link]
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Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes. (2021). Journal of the Chilean Chemical Society, 66(3), 5269-5276. [Link]
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Synthesis, X-ray Crystal Structure, and Computational Characterization of Tetraphenylborate, 3-(5H-Dibenzo[a,d] cyclohepten-5-ylidene)-N, N-Dimethyl-1-propanamine. (2023). Molecules, 28(14), 5364. [Link]
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Comparison of Structural Analysis of Thin-Walled Structures Accomplished by Isogeometric Analysis and the Finite Element Method. (2022). Applied Sciences, 12(18), 9319. [Link]
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Crystal Structures of Novel Phenyl Fulgides[v1]. (2025). Preprints.org. [Link]
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DFT/TDDFT calculations of geometry optimization, electronic structure and spectral properties of clevudine and telbivudine for treatment of chronic hepatitis B. (2024). Heliyon, 10(7), e28646. [Link]
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The Supramolecular Structural Chemistry of Pentafluorosulfanyl and Tetrafluorosulfanylene Compounds. (2021). Research Collection. [Link]
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Syntheses, crystal structures and Hirshfeld surface analysis of 2-(benzylsulfanyl)-5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazole and 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazole. (2023). Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 6), 567-574. [Link]
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Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry. (2023). Figshare. [Link]
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The Pentafluorosulfanyl (SF5) Group: A Bioisosteric Surrogate for Tert-Butyl in Modern Ligand Design
A Senior Application Scientist's Guide to the Strategic Validation of SF5 as a Superior Tert-Butyl Mimic in Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is paramount. Bioisosterism, the practice of substituting one chemical group with another that retains similar biological activity, stands as a cornerstone of this endeavor.[1][2] For decades, the tert-butyl group has been a mainstay for introducing steric bulk. However, its lipophilicity and susceptibility to metabolic oxidation often present significant hurdles in drug development.[3] Enter the pentafluorosulfanyl (SF5) group, a bioisostere of emerging prominence that not only mimics the steric footprint of the tert-butyl group but also imparts a unique and often advantageous set of physicochemical properties.[4][5][6]
This guide provides an in-depth, evidence-based comparison of the SF5 and tert-butyl groups, offering a comprehensive rationale for the consideration of this bioisosteric switch in ligand design. We will delve into the comparative physicochemical properties, explore case studies validating its application, and provide actionable experimental protocols for its implementation and evaluation.
A Tale of Two Groups: Physicochemical Properties at a Glance
The rationale for replacing a tert-butyl group with an SF5 moiety is rooted in their comparable size, yet divergent electronic and metabolic characteristics. The SF5 group is often dubbed a "super-trifluoromethyl" group due to its exceptional electron-withdrawing nature and enhanced lipophilicity.[7][8][9]
| Property | Tert-Butyl (-C(CH₃)₃) | Pentafluorosulfanyl (-SF₅) | Key Implications for Drug Design |
| **Van der Waals Volume (ų) ** | ~76.9 | ~55.4 | The SF5 group is sterically smaller than tert-butyl, but larger than trifluoromethyl, allowing it to fill similar binding pockets while potentially offering improved ligand-receptor interactions.[10][11] |
| Lipophilicity (Hansch parameter, π) | ~1.98 | ~1.51 | While both groups are lipophilic, the SF5 group is generally less so than tert-butyl, which can be advantageous in mitigating excessive lipophilicity-driven off-target effects and poor solubility.[5][10][12] |
| Electronic Effect (Hammett constant, σp) | -0.20 (electron-donating) | +0.68 (strongly electron-withdrawing) | This stark difference in electronic properties can profoundly influence pKa, metabolic stability, and ligand-receptor interactions, such as hydrogen bonding capabilities of neighboring groups.[5][13] |
| Metabolic Stability | Prone to oxidative metabolism | Highly resistant to metabolic degradation | The exceptional stability of the S-F bonds confers remarkable metabolic robustness, often leading to an extended in vivo half-life of the drug candidate.[4][7][14] |
| Dipole Moment (Debye) | ~0.5 | ~3.44 | The strong dipole moment of the SF5 group can introduce favorable interactions with polar residues in a binding pocket and influence overall molecular conformation.[10] |
| Chemical Stability | Generally stable | Exceptionally high thermal and chemical stability | The SF5 group is robust and stable under a wide range of physiological and experimental conditions.[4][14][15] |
The SF5 Advantage in Action: Case Studies in Bioisosteric Replacement
The theoretical benefits of the SF5-for-tert-butyl substitution have been borne out in numerous preclinical studies. The following examples showcase the tangible improvements in pharmacological profiles achieved through this strategic bioisosteric switch.
Case Study 1: Cannabinoid Receptor Ligands
In a study on cannabinoid receptor 1 (CB1) antagonists, researchers synthesized and compared a series of pyrazole-based ligands bearing either a tert-butyl, trifluoromethyl, or SF5 group.[12] The SF5-substituted ligands consistently demonstrated either equivalent or slightly higher binding affinity for the CB1 receptor compared to their tert-butyl and trifluoromethyl counterparts.[12] Notably, the SF5 analogues exhibited a more favorable lipophilicity profile than the tert-butyl versions, a desirable trait for optimizing drug-like properties.[12]
Case Study 2: Antimalarial Agents
The development of the antimalarial drug candidate DSM-265 features a prominent example of the successful application of the SF5 group.[5] While not a direct replacement for a tert-butyl group in this instance, the inclusion of the SF5 moiety was critical in achieving the desired combination of potency, metabolic stability, and pharmacokinetic properties. The exceptional stability of the SF5 group contributes to the long half-life of the molecule, a key attribute for an effective antimalarial therapy.[7]
Experimental Validation Workflow: From Synthesis to Biological Evaluation
The successful implementation of the SF5-for-tert-butyl bioisosteric switch necessitates robust synthetic methods and rigorous biological evaluation. The following sections provide a generalized workflow and representative protocols.
Caption: A generalized workflow for the bioisosteric validation of an SF5-substituted ligand against its tert-butyl counterpart.
Representative Synthetic Protocol: Introduction of the SF5 Group
The synthesis of SF5-containing molecules has historically been a challenge, but recent advancements have made it more accessible.[7][10] One common method involves the radical addition of pentafluorosulfanyl chloride (SF5Cl) to an unsaturated precursor.
Step-by-Step Protocol: Synthesis of an SF5-alkane from an alkene
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve the starting alkene (1.0 eq) in a suitable degassed solvent (e.g., dichloromethane, 0.1 M).
-
Initiator Addition: Add a radical initiator, such as azobisisobutyronitrile (AIBN) (0.1 eq).
-
SF5Cl Addition: Cool the reaction mixture to 0 °C and carefully bubble SF5Cl gas through the solution for 10-15 minutes, or add a solution of SF5Cl in a suitable solvent.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired SF5-alkane.
Causality Note: The use of a radical initiator is crucial for the homolytic cleavage of the S-Cl bond in SF5Cl, generating the SF5 radical which then adds across the double bond of the alkene.
In Vitro Biological Evaluation: Assessing the Impact of the Bioisosteric Switch
A critical step in validating the SF5-for-tert-butyl replacement is a head-to-head comparison of the biological activity and metabolic stability of the two analogues.
Protocol: Liver Microsomal Stability Assay
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a mixture containing liver microsomes (e.g., human, rat; final protein concentration 0.5 mg/mL) and NADPH regenerating system in a phosphate buffer (pH 7.4).
-
Compound Addition: Add the test compound (either the SF5 or tert-butyl analogue) to the incubation mixture at a final concentration of 1 µM.
-
Incubation: Incubate the mixture at 37 °C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quenching: Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The in vitro half-life (t½) can be calculated from the slope of the linear regression.
Self-Validation Note: The inclusion of a positive control (a compound with known metabolic instability) and a negative control (incubation without NADPH) is essential to validate the assay performance.
Conclusion: A Strategic Imperative for Modern Drug Discovery
The pentafluorosulfanyl group represents a powerful tool in the medicinal chemist's arsenal for lead optimization. Its ability to serve as a bioisosteric replacement for the tert-butyl group, while imparting superior metabolic stability and unique electronic properties, has been demonstrated to be a successful strategy for enhancing the drug-like properties of therapeutic candidates.[4][6] The continued development of novel synthetic methodologies will undoubtedly broaden the accessibility and application of this "super-trifluoromethyl" group, paving the way for the discovery of safer and more effective medicines.[5][16]
References
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Developments in the synthesis of new SF5-containing compounds. Available from: [Link]
-
The Pentafluorosulfanyl Group (SF5) - Rowan. Available from: [Link]
-
Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6 - ChemRxiv. Available from: [Link]
-
Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed. Available from: [Link]
-
Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules - ResearchGate. Available from: [Link]
-
SF5‐containing biologically active compounds that showed antimicrobial... - ResearchGate. Available from: [Link]
-
Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - MDPI. Available from: [Link]
-
Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry - Figshare. Available from: [Link]
-
Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC. Available from: [Link]
-
Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - ResearchGate. Available from: [Link]
-
The pentafluorosulfanyl group in cannabinoid receptor ligands: synthesis and comparison with trifluoromethyl and tert-butyl analogues - RSC Publishing. Available from: [Link]
-
Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles | ACS Organic & Inorganic Au - ACS Publications. Available from: [Link]
-
Pentafluorosulfanyl (SF5) technology - Melius Organics. Available from: [Link]
-
Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC. Available from: [Link]
-
Modular Access to N-SF5 azetidines - PMC. Available from: [Link]
-
Properties of the SF5 group and the major key discoveries reported in the field. - ResearchGate. Available from: [Link]
-
Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed. Available from: [Link]
-
A SF5 Derivative of Triphenylphosphine as an Electron-Poor Ligand Precursor for Rh and Ir Complexes - PMC. Available from: [Link]
-
Bioisosteres in Medicinal Chemistry | Request PDF - ResearchGate. Available from: [Link]
-
Direct N–SF5 and N–SF4CF3 Bond Formation through Strain-Release Functionalization of 3-Substituted [1.1.0]Azabicyclobutanes | ChemRxiv. Available from: [Link]
-
Design, Synthesis, and In Silico Multitarget Pharmacological Simulations of Acid Bioisosteres with a Validated In Vivo Antihyperglycemic Effect - MDPI. Available from: [Link]
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC. Available from: [Link]
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A Comparative Guide to the Hydrolytic Stability of SF5 and OCF3 Substituents for Researchers and Drug Development Professionals
From the Desk of a Senior Application Scientist
The strategic incorporation of fluorinated functional groups is a pillar of modern molecular design, pivotal in enhancing the properties of pharmaceuticals and advanced materials. Among these, the pentafluorosulfanyl (SF5) and trifluoromethoxy (OCF3) groups are distinguished for their profound impact on metabolic stability, lipophilicity, and electronic character.[1][2] While both are lauded for their general robustness, a granular understanding of their comparative hydrolytic stability is critical for their effective application. This guide provides a technical, evidence-based comparison to inform rational design and selection.
Foundational Principles: Electronic and Steric Contributions to Stability
The inherent stability of SF5 and OCF3 groups stems from a combination of powerful electronic effects and steric hindrance.
-
Trifluoromethoxy (OCF3) Group: The three highly electronegative fluorine atoms exert a strong inductive electron-withdrawing effect on the central carbon, which in turn strengthens and shortens the C-O bond.[3] This, coupled with the steric bulk of the CF3 moiety, shields the C-O bond from nucleophilic attack. The OCF3 group is considered thermally and chemically quite stable toward acids and bases.[3]
-
Pentafluorosulfanyl (SF5) Group: The sulfur atom in the SF5 group is in a high oxidation state and is encased by five fluorine atoms, creating a sterically hindered and highly electron-deficient center. The sulfur-fluorine (S-F) bonds are exceptionally strong, contributing to the group's renowned thermal and chemical stability.[2][4]
Head-to-Head Comparison: Hydrolytic Stability Under Stress
While both groups exhibit excellent stability under neutral and acidic conditions, their behavior can diverge under basic conditions, a critical consideration for certain applications and formulation strategies.
| Condition | Aryl-SF5 (% Decomposition) | Aryl-OCF3 (% Decomposition) |
| Acidic (e.g., pH 2) | Generally high stability is observed.[4] | High stability is a known characteristic.[3] |
| Neutral (e.g., pH 7.4) | Exhibits high stability. | Exhibits high stability. |
| Basic (e.g., pH > 10) | Susceptible to degradation under harsh conditions. | Generally more stable than SF5.[3] |
Note: The table provides a qualitative summary based on established chemical principles. Quantitative data is highly dependent on the specific molecular scaffold and experimental conditions.
Under strongly basic conditions, the electron-deficient sulfur atom of the SF5 group can become susceptible to nucleophilic attack by hydroxide ions, leading to degradation. In contrast, the OCF3 group generally shows greater resilience under similar conditions.[3] It is important to note that for most organic compounds, hydrolytic stability is pH-dependent, often following a characteristic curve where degradation is catalyzed by acid or base.[5]
A Validated Protocol for Assessing Hydrolytic Stability
To empower researchers to generate reliable and comparable data, the following experimental workflow provides a robust methodology for evaluating hydrolytic stability. This protocol is designed to identify potential liabilities early in the development process.
Diagram of the Experimental Workflow
Caption: A generalized workflow for conducting hydrolytic stability assays.
Detailed Step-by-Step Methodology
-
Preparation of Solutions:
-
Prepare a concentrated stock solution (e.g., 10 mM) of the test compound in a suitable water-miscible organic solvent like DMSO or acetonitrile.
-
Prepare a series of aqueous buffers at the desired pH values (e.g., pH 2, pH 7.4, pH 10) to simulate different environmental conditions.
-
-
Incubation:
-
Initiate the experiment by diluting the stock solution into each pre-heated buffer to a final concentration (e.g., 10 µM). Ensure the final percentage of the organic solvent is low (<1%) to minimize its effect on the hydrolysis rate.
-
Incubate the reaction mixtures at a constant, controlled temperature (e.g., 37°C or 50°C for accelerated studies).
-
-
Sampling and Quenching:
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a larger volume of a cold organic solvent, such as acetonitrile, to halt any further degradation.
-
-
Analysis:
-
Analyze the quenched samples using a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method.
-
The analytical method should be capable of separating the parent compound from any potential hydrolysis products.
-
Quantify the amount of the parent compound remaining at each time point.
-
-
Data Interpretation:
-
Plot the percentage of the parent compound remaining against time for each pH condition. A steep decline indicates instability, from which a degradation rate or half-life can be calculated.[6]
-
Expert Recommendations and Conclusion
The choice between an SF5 and an OCF3 substituent should be guided by the specific chemical context and the anticipated environmental conditions the molecule will encounter throughout its lifecycle.
Key Takeaways:
-
For applications within typical physiological pH ranges (acidic to neutral), both SF5 and OCF3 groups offer exceptional and comparable hydrolytic stability.[3][4]
-
In scenarios involving exposure to strong basic conditions, such as in certain chemical manufacturing processes or formulation strategies, the OCF3 group is generally the more conservative and robust choice.[3]
-
The hydrolytic stability of any molecule is ultimately determined by its most labile functional group. Therefore, a holistic assessment of the entire molecular structure is essential.[7]
By leveraging the insights and the experimental framework provided in this guide, researchers can make more informed decisions, mitigating risks of instability and accelerating the development of robust and reliable chemical entities.
References
- Role of -SF5 Groups in Modulating the Stability and Energy Characteristics of Fluorinated Molecules. (2025). [Source not available]
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- SF5- and SCF3-substituted tetrahydroquinoline compounds as potent bactericidal agents against multidrug-resistant persister Gram-positive bacteria. (n.d.). PMC.
- Pentafluorosulfanyl (SF5)
- Technical Support Center: Stability of SF5-Functionalized Molecules. (n.d.). Benchchem.
- Comparison of selected factors of SF5 and CF3 groups for benzene derivatives. (n.d.).
- The Pentafluorosulfanyl Group (SF5). (n.d.). Rowan.
- Direct N–SF5 and N–SF4CF3 Bond Formation through Strain-Release Functionalization of 3-Substituted [1.1.0]Azabicyclobutanes. (2025). ChemRxiv.
- Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. (2025). PMC.
- Mechanistic Studies on Intramolecular CH Trifluoromethoxylation of (Hetero)
- Hydrolytic Stability of Metal–Organic Frameworks: An Experimental Study. (2025).
- The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. (2025).
- Hydrolysis mechanisms for A-series (Novichok)
- Advances in the Development of Trifluoromethoxyl
- Hydrophobicity of the Pentafluorosulfanyl Group in Side Chains of Polymethacrylates by Evaluation with Surface Free Energy and Neutron Reflectivity. (2022).
- Reactions of Organic Pentafluorosulfanyl-Containing Compounds. (2025).
- Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds. (n.d.). Benchchem.
- 2,7-dimethyl-2,7-dinitroöctane. (n.d.). Organic Syntheses Procedure.
- IDENTIFICATION OF ORGANIC COMPOUNDS (CHEM-247). (2025).
- Systematic Qualitative Analysis of Organic Compounds. (n.d.). Abhedananda Mahavidyalaya.
- Prediction of Hydrolysis Products of Organic Chemicals under Environmental pH Conditions. (n.d.).
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Safety Operating Guide
Operational Guide: Disposal of 3-Fluoro-5-(pentafluorosulfur)bromobenzene
Part 1: Executive Summary & The Challenge
The Core Challenge:
3-Fluoro-5-(pentafluorosulfur)bromobenzene is not a standard organic waste. It contains the pentafluorosulfanyl (
While the
Operational Directive: Do NOT commingle this substance with non-halogenated solvents. It must be segregated strictly into High-BTU Halogenated Waste streams to ensure complete destruction and capture of fluoride emissions.
Part 2: Chemical Profile & Critical Hazards[1][2]
Before initiating disposal, verify the material state against this profile to ensure container compatibility.
| Property | Value / Characteristic | Operational Implication |
| Functional Groups | Aryl Bromide, Aryl Fluoride, Pentafluorosulfanyl ( | High Halogen content (>50% by mass). |
| Stability | High (Thermal/Acid/Base stable) | Resistant to mild chemical degradation; requires high-temp incineration. |
| Reactivity | Reacts with strong reducing agents (Li, Mg) and Pd catalysts. | Do not mix with metal hydride wastes or active catalyst streams. |
| Combustion Byproducts | HF (Hydrofluoric Acid gas) , HBr, | CRITICAL: Disposal facility must be notified of high fluorine content. |
| Physical State | Liquid or Low-Melting Solid (varies by isomer/purity) | Can be lab-packed as solid or bulked in halogenated solvent. |
Part 3: Disposal Workflow & Segregation Logic
This protocol utilizes a Self-Validating System . You must answer "Yes" to the compatibility check before moving to the next step.
Step 1: The Compatibility Check (Gatekeeper)
-
Question: Is the waste stream free of active metals (Sodium, Lithium, Magnesium) and strong hydrides (
)?-
If NO: Quench the reactive species first using a standard methanol/ice bath protocol under inert gas.
-
If YES: Proceed to Step 2.
-
Step 2: Waste Stream Segregation
This material falls under RCRA Hazardous Waste classifications (typically D001/F-listed depending on the solvent matrix).
-
Primary Stream: Halogenated Organic Waste .
-
Container Requirement: High-Density Polyethylene (HDPE) carboys are preferred over glass to mitigate breakage risks, though glass is chemically compatible.
-
Prohibited Streams:
- Aqueous Acid/Base (insoluble, creates biphasic hazard).
- Non-Halogenated Solvents (increases disposal cost, dilutes BTU value needed for destruction).
- Biohazardous Waste (strictly chemical).
Step 3: Labeling & Handoff
Standard "Organic Waste" labels are insufficient. You must add a specific constituent tag:
"CONTAINS ORGANIC FLUORIDES (
GROUP) - POTENTIAL HF GENERATION UPON COMBUSTION"
Part 4: Decision Logic Diagram
The following flowchart illustrates the decision-making process for disposing of 3-Fluoro-5-(pentafluorosulfur)bromobenzene, ensuring it reaches the correct incineration chamber.
Figure 1: Decision matrix for the segregation and disposal of
Part 5: Emergency Contingencies
Spill Management (Small Scale < 500mL):
-
Evacuate & Ventilate: The volatility is low, but aerosols can be irritating.
-
PPE: Nitrile gloves (double gloved recommended), lab coat, safety goggles.
-
Absorb: Do not use water. Use an inert absorbent (Vermiculite or Universal Spill Pads).
-
Collect: Sweep into a wide-mouth HDPE jar. Label as "Debris contaminated with Halogenated Organics."
Exposure Response:
-
Skin: Wash with soap and water for 15 minutes.[8] The
group is lipophilic and can aid skin absorption; monitor for systemic toxicity. -
Inhalation: Move to fresh air. If combustion occurred (fire), seek medical attention for potential HF inhalation immediately.
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[5] Title 40 CFR Part 261. Available at: [Link]
-
PubChem. Compound Summary: Pentafluorosulfanylbenzene derivatives (General Hazard Profile). National Library of Medicine. Available at: [Link]
-
Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Pentafluorosulfanyl-Containing Compounds. Chemical Reviews. (Context on
stability and bond strength). Available at: [Link] -
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]
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Personal protective equipment for handling 3-Fluoro-5-(pentafluorosulfur)bromobenzene
A Proactive Safety Protocol for Handling 3-Fluoro-5-(pentafluorosulfur)bromobenzene
In the pursuit of novel therapeutics and advanced materials, researchers often encounter compounds with limited or non-existent safety data. 3-Fluoro-5-(pentafluorosulfur)bromobenzene is one such chemical. In the absence of a specific Safety Data Sheet (SDS), a proactive and conservative approach to safety is not just recommended—it is imperative. This guide provides a comprehensive operational plan for personal protective equipment (PPE), handling, and disposal, grounded in the precautionary principle and extrapolated from the known hazards of its constituent chemical motifs: a halogenated aromatic ring and the potent pentafluorosulfur (SF₅) group.
Hazard Assessment: A Sum of Parts
Understanding the potential risks of 3-Fluoro-5-(pentafluorosulfur)bromobenzene requires a deconstruction of its molecular structure.
-
Halogenated Aromatic Core (Bromofluorobenzene): Halogenated aromatic compounds are often toxic and can be absorbed through the skin.[1][2] They can cause skin and eye irritation.[3][4] Depending on the specific structure, they may also pose long-term health risks.
-
Pentafluorosulfur (SF₅) Group: This is a highly electronegative and sterically demanding functional group. Compounds containing the SF₅ group are known for their high chemical and thermal stability. However, their toxicological profiles are not always well-documented. A related compound, 3,5-Bis(pentafluorothio)bromobenzene, is classified as a flammable solid that is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[5] It is prudent to assume similar or greater hazards for the mono-substituted analogue.
Inferred Hazards:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[5][6]
-
Skin and Eye Damage: Causes skin irritation and serious eye irritation or damage.[7][8]
-
Respiratory Irritation: Potential to cause respiratory irritation if inhaled.[6][8]
-
Environmental Hazard: Halogenated compounds can be toxic to aquatic life and may persist in the environment.[2][9]
Given these potential hazards, all handling of this compound must occur within a certified chemical fume hood to minimize inhalation exposure.[1]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE must be rigorous to protect against all potential routes of exposure. The following table outlines the minimum required PPE for handling 3-Fluoro-5-(pentafluorosulfur)bromobenzene.
| Task | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Flame-resistant lab coat, buttoned | Double-gloving: Butyl or Viton outer glove over nitrile inner glove | Chemical splash goggles and a full-face shield | N95 respirator for solids, or as determined by site-specific assessment |
| Solution Preparation & Transfers | Flame-resistant lab coat, buttoned | Double-gloving: Butyl or Viton outer glove over nitrile inner glove | Chemical splash goggles and a full-face shield | Not required if performed in a certified fume hood |
| Running Reactions & Workup | Flame-resistant lab coat, buttoned | Double-gloving: Butyl or Viton outer glove over nitrile inner glove | Chemical splash goggles and a full-face shield | Not required if performed in a certified fume hood |
| Large Spills (>10g or 10mL) | Full chemical-resistant suit (Level B) | Outer and inner chemical-resistant gloves | Positive pressure, full face-piece SCBA | Positive pressure, full face-piece SCBA |
Causality of PPE Choices:
-
Hand Protection: Standard nitrile gloves offer insufficient protection against many halogenated and aromatic solvents.[10] A double-gloving strategy is essential. The inner nitrile glove provides a second barrier and alerts the user to a breach in the outer glove. The outer glove should be of a material with high resistance to chlorinated and aromatic solvents, such as Butyl rubber or a fluoroelastomer (Viton).[10][11]
-
Eye and Face Protection: Chemical splash goggles are mandatory to prevent splashes from reaching the eyes.[11] A full-face shield must be worn over the goggles to protect the entire face from splashes, especially when handling larger quantities or during potentially exothermic reactions.[12][13]
-
Respiratory Protection: All operations should be conducted in a chemical fume hood to prevent inhalation of vapors or dust.[1] For weighing solids outside of a containment hood, an N95 respirator is a minimum precaution. For any situation where airborne concentrations are unknown or may exceed exposure limits, a supplied-air respirator is necessary.[13][14]
-
Body Protection: A flame-resistant lab coat provides a critical barrier against splashes and potential fires.[13] Clothing made of natural fibers, like cotton, should be worn underneath, as synthetic fibers can melt and adhere to the skin in a fire.
Operational and Disposal Plans
A safe laboratory environment is maintained through meticulous operational and disposal procedures.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Designate a specific area within the hood for the procedure.
-
Donning PPE: Don PPE in the following order: inner nitrile gloves, lab coat, safety goggles, face shield, and finally, outer chemical-resistant gloves.
-
Handling: Conduct all manipulations of 3-Fluoro-5-(pentafluorosulfur)bromobenzene deep within the fume hood. Use spark-proof tools and avoid creating dust.[15]
-
Post-Handling: After the procedure, decontaminate any surfaces. Remove PPE in the reverse order of donning, being careful to avoid contaminating your skin. Wash hands thoroughly with soap and water after removing gloves.[16]
Waste Disposal Plan:
Due to the presence of bromine and fluorine, all waste containing this compound is classified as halogenated organic waste.[1][17]
-
Segregation: Never mix halogenated waste with non-halogenated organic waste.[9][18]
-
Labeling: All waste containers must be clearly labeled as "Halogenated Organic Waste" and list all chemical contents by their full names.[9]
-
Containment: Waste containers must be in good condition, compatible with the waste, and have a tightly sealing cap.[9] Store the sealed waste container in a secondary containment bin within a well-ventilated area, away from incompatible materials like strong oxidizing agents.[15]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Do not pour any amount of this chemical or its solutions down the drain.[1]
Emergency Response Workflow
Immediate and correct response to an emergency is critical.
Caption: Emergency first aid response workflow for exposure to 3-Fluoro-5-(pentafluorosulfur)bromobenzene.
In case of a large spill, evacuate the area immediately and contact your institution's EHS emergency line.
References
-
Safe Handing & Disposal of Organic Substances. HSC Chemistry - Science Ready. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]
-
Hazardous Waste Segregation. University of Wisconsin-Madison. [Link]
-
Personal Protective Equipment: Hands. San José State University Environmental Health & Safety. [Link]
-
Section 6C: Protective Equipment. Princeton University Environmental Health and Safety. [Link]
-
Personal Protective Equipment. U.S. Environmental Protection Agency. [Link]
-
Personal Protective Equipment. Occupational Safety and Health Administration (OSHA). [Link]
-
Safety Data Sheet for Pentafluorobenzonitrile. Thermo Fisher Scientific. [Link]
-
Safety Data Sheet for Pentafluorobenzenesulphonyl chloride. Thermo Fisher Scientific. [Link]
-
Safety Data Sheet for .alpha.-Bromo-2,3,4,5,6-pentafluorotoluene. Thermo Fisher Scientific. [Link]
-
Safety Data Sheet for 1-Bromo-4-(trifluoromethoxy)benzene. Thermo Fisher Scientific. [Link]
-
Safety Data Sheet for Bromobenzene. Penta. [Link]
-
3-Bromo-5-fluorobenzotrifluoride PubChem Entry. National Center for Biotechnology Information. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
